Tert-butyl 3,3-difluoropiperidine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3,3-difluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2/c1-9(2,3)15-8(14)13-6-4-5-10(11,12)7-13/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDWLNLSKQNMGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of tert-butyl 3,3-difluoropiperidine-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for tert-butyl 3,3-difluoropiperidine-1-carboxylate, a valuable building block in medicinal chemistry. The document details the necessary precursors, reaction conditions, and experimental protocols. Quantitative data is summarized in tables for easy comparison, and reaction pathways are illustrated with diagrams.
Introduction
Fluorinated piperidine scaffolds are of significant interest in drug discovery due to the unique properties conferred by the fluorine atoms, such as altered basicity of the piperidine nitrogen, increased metabolic stability, and enhanced binding affinity to target proteins. This compound serves as a key intermediate for the synthesis of a variety of biologically active molecules. This guide outlines the primary synthetic strategies for its preparation, focusing on the synthesis of the key precursor, N-Boc-3-piperidone, and its subsequent geminal difluorination.
Synthetic Pathways
The most common and practical approach for the synthesis of this compound involves a two-stage process:
-
Synthesis of the precursor: Preparation of N-tert-butoxycarbonyl-3-piperidone (N-Boc-3-piperidone).
-
Geminal difluorination: Conversion of the ketone functionality in N-Boc-3-piperidone to a difluoromethylene group.
Synthesis of N-Boc-3-piperidone
Two primary routes for the synthesis of N-Boc-3-piperidone are presented below.
Route A: From 3-Hydroxypyridine
This route involves the reduction of 3-hydroxypyridine, followed by N-protection with a Boc group and subsequent oxidation.
Route B: From 1-Benzyl-3-piperidone
This method starts with the commercially available 1-benzyl-3-piperidone, which undergoes debenzylation and subsequent Boc protection.
Geminal Difluorination of N-Boc-3-piperidone
The key transformation to introduce the gem-difluoro moiety is the reaction of N-Boc-3-piperidone with a suitable fluorinating agent. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are commonly employed for this purpose.
Experimental Protocols
Synthesis of N-Boc-3-piperidone (from 3-Hydroxypyridine)
Step 1: Synthesis of N-Benzyl-3-hydroxypiperidine
-
Dissolve 3-hydroxypyridine in a suitable organic solvent (e.g., ethanol).
-
Add benzyl bromide and stir the reaction mixture at room temperature.
-
After formation of the N-benzyl-3-hydroxypyridinium salt, cool the reaction mixture to 0 °C.
-
Slowly add sodium borohydride portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-benzyl-3-hydroxypiperidine.
Step 2: Synthesis of N-Boc-3-hydroxypiperidine
-
Dissolve N-benzyl-3-hydroxypiperidine in methanol.
-
Add a catalytic amount of palladium on carbon (10%).
-
Add di-tert-butyl dicarbonate.
-
Subject the mixture to hydrogenation (H2 gas) at a suitable pressure.
-
After the reaction is complete (monitored by TLC), filter off the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain N-Boc-3-hydroxypiperidine.
Step 3: Synthesis of N-Boc-3-piperidone
-
Dissolve N-Boc-3-hydroxypiperidine in dichloromethane and cool to -78 °C.
-
Prepare a solution of oxalyl chloride in dichloromethane and add it dropwise to a solution of dimethyl sulfoxide (DMSO) in dichloromethane at -78 °C.
-
Add the solution of N-Boc-3-hydroxypiperidine to the activated DMSO mixture.
-
After stirring for a short period, add triethylamine to the reaction mixture.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Boc-3-piperidone.
Synthesis of this compound
-
Dissolve N-Boc-3-piperidone in anhydrous dichloromethane in a fume hood.
-
Cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (typically 1.5 to 2.0 equivalents) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. Due to the basic nature of the piperidine ring, tailing may occur. To mitigate this, a small amount of a basic modifier like triethylamine (0.1-1% v/v) can be added to the eluent.
Data Presentation
Table 1: Summary of Reagents and Typical Yields for the Synthesis of N-Boc-3-piperidone
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| Route A | ||||
| 1 | 3-Hydroxypyridine | Benzyl bromide, Sodium borohydride | N-Benzyl-3-hydroxypiperidine | 80-90 |
| 2 | N-Benzyl-3-hydroxypiperidine | Di-tert-butyl dicarbonate, Pd/C, H₂ | N-Boc-3-hydroxypiperidine | 70-80 |
| 3 | N-Boc-3-hydroxypiperidine | DMSO, Oxalyl chloride, Triethylamine | N-Boc-3-piperidone | 75-85 |
| Route B | ||||
| 1 | 1-Benzyl-3-piperidone | Pd/C, H₂ | 3-Piperidone | ~95 |
| 2 | 3-Piperidone | Di-tert-butyl dicarbonate | N-Boc-3-piperidone | 90-99[1] |
Table 2: Reagents and Conditions for Geminal Difluorination
| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product |
| N-Boc-3-piperidone | DAST | Dichloromethane | -78 to RT | 12-24 | This compound |
| N-Boc-3-piperidone | Deoxo-Fluor® | Dichloromethane | -78 to RT | 12-24 | This compound |
Conclusion
The synthesis of this compound is a multi-step process that can be achieved through reliable and scalable routes. The choice of the synthetic pathway for the N-Boc-3-piperidone precursor may depend on the availability and cost of the starting materials. The subsequent geminal difluorination is a critical step that requires careful handling of the fluorinating reagents. The detailed protocols and data provided in this guide are intended to assist researchers and scientists in the efficient and safe synthesis of this important fluorinated building block for applications in drug discovery and development.
References
Spectral Analysis of tert-butyl 3,3-difluoropiperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for tert-butyl 3,3-difluoropiperidine-1-carboxylate. Due to the limited availability of publicly accessible, complete spectral datasets for this specific compound, this document presents a combination of expected spectral characteristics based on its chemical structure and data from closely related analogues. It also includes comprehensive experimental protocols for acquiring such data, intended to serve as a valuable resource for researchers in drug development and organic synthesis.
Introduction
This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The tert-butyloxycarbonyl (Boc) protecting group is commonly employed in peptide synthesis and the synthesis of complex nitrogen-containing molecules due to its stability and ease of removal under moderately acidic conditions.[1] Accurate characterization of such molecules is paramount, and spectroscopic techniques are the primary tools for structural elucidation and purity assessment.
This guide focuses on the key spectroscopic methods used for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Predicted and Exemplary Spectral Data
NMR Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[1] For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive structural information.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 3.5 - 3.8 | m | 2H | N-CH₂ (axial & equatorial) |
| ~ 3.2 - 3.5 | m | 2H | N-CH₂-CF₂ |
| ~ 1.8 - 2.2 | m | 4H | -CH₂-CH₂- |
| 1.47 | s | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 154 | C=O (carbamate) |
| ~ 123 (t) | CF₂ |
| ~ 80 | -C(CH₃)₃ |
| ~ 45 | N-CH₂ |
| ~ 40 (t) | N-CH₂-CF₂ |
| ~ 28 | -C(CH₃)₃ |
| ~ 25 (t) | -CH₂-CH₂- |
Note: The signals for carbons attached to or near the fluorine atoms are expected to appear as triplets due to C-F coupling.
Table 3: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -90 to -110 | t | CF₂ |
Note: The ¹⁹F chemical shift is referenced to CFCl₃. The signal is expected to be a triplet due to coupling with the adjacent protons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique.
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 236.14 | [M+H]⁺ |
| 258.12 | [M+Na]⁺ |
| 180.08 | [M - C₄H₉O₂ + H]⁺ (loss of Boc group) |
| 136.09 | [M - C₅H₉O₂]⁺ (loss of tert-butyl and CO₂) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 5: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 2975 | C-H stretch (alkyl) |
| ~ 1690 | C=O stretch (carbamate) |
| ~ 1160 | C-F stretch |
| ~ 1100 | C-O stretch |
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.[1]
3.1.2. ¹H NMR Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).[1]
3.1.3. ¹³C NMR Acquisition
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[1]
3.1.4. ¹⁹F NMR Acquisition
-
Acquire a ¹H-decoupled ¹⁹F NMR spectrum.
-
A standard pulse program for ¹⁹F acquisition should be used.
-
The chemical shifts should be referenced to an external standard such as CFCl₃ (0 ppm).[2]
3.1.5. Data Processing
-
Process all spectra using appropriate software.
-
This includes Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[1]
-
Integrate the peaks in the ¹H spectrum and assign all signals in the spectra to the corresponding atoms in the structure.
Mass Spectrometry (MS)
3.2.1. Sample Preparation
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
3.2.2. Instrumentation and Analysis
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Fourier-Transform Infrared (FTIR) Spectroscopy
3.3.1. Sample Preparation (KBr Pellet Method)
-
Grind approximately 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.
-
Mix the ground sample with about 100-200 mg of dry potassium bromide (KBr) powder. KBr is transparent in the mid-IR range.[3][4]
-
Place the mixture into a pellet die and apply high pressure to form a transparent pellet.[3]
3.3.2. Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.[4] This method requires minimal sample preparation.[5]
3.3.3. Analysis
-
Place the KBr pellet or the ATR setup in the sample holder of the FTIR instrument.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.
Caption: Workflow for Spectroscopic Analysis of Synthesized Compounds.
References
Characterization of N-Boc-3,3-difluoropiperidin-4-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of N-Boc-3,3-difluoropiperidin-4-one (tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate), a key building block in medicinal chemistry, particularly in the synthesis of novel therapeutics. This document details its physicochemical properties, analytical characterization, synthesis, and its role in drug development, with a focus on its application as a scaffold for dopamine D4 receptor antagonists.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1215071-17-2 | [1] |
| Molecular Formula | C₁₀H₁₅F₂NO₃ | [1] |
| Molecular Weight | 235.23 g/mol | [1] |
| Melting Point | 102-107 °C (hydrate) | |
| Appearance | White to slightly yellow crystalline powder | [2] |
Analytical Characterization
The structural integrity and purity of N-Boc-3,3-difluoropiperidin-4-one are typically confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms within the molecule. A ¹H NMR spectrum for N-Boc-3,3-difluoropiperidin-4-one has been reported.[2]
Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆): [2]
-
δ 3.66-3.52 (m, 2H)
-
δ 3.39-3.33 (m, 2H)
-
δ 1.69-1.64 (m, 2H)
-
δ 1.38 (s, 9H)
¹³C NMR: Carbon NMR is crucial for confirming the carbon framework of the molecule. While a specific spectrum for the title compound is not available, data from a closely related analog, tert-butyl 5-chloro-3,3-difluoropiperidine-1-carboxylate, can provide expected chemical shift ranges.[3] The presence of the carbonyl group, the Boc-protecting group, and the difluorinated carbon are key features.
Expected ¹³C NMR Resonances:
-
C=O (Ketone): ~200-210 ppm
-
C=O (Boc): ~154 ppm
-
C(CH₃)₃ (Boc): ~80 ppm
-
CF₂: ~118 ppm (triplet due to C-F coupling)
-
Piperidine ring carbons: ~30-60 ppm
-
C(CH₃)₃ (Boc): ~28 ppm
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of N-Boc-3,3-difluoropiperidin-4-one is expected to show characteristic absorption bands for the ketone and carbamate carbonyl groups, as well as C-F bonds.
Expected FT-IR Absorption Bands: [3]
-
C=O (Ketone): ~1720-1740 cm⁻¹
-
C=O (Boc carbamate): ~1680-1700 cm⁻¹
-
C-F stretch: ~1100-1300 cm⁻¹
-
C-H stretch (alkyl): ~2850-3000 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For N-Boc-3,3-difluoropiperidin-4-one, a common fragmentation pattern involves the loss of the Boc group.[3]
Expected Mass Spectral Data:
-
Molecular Ion (M⁺): m/z = 235
-
Fragment [M-Boc+H]⁺: m/z = 136
Experimental Protocols
Synthesis of N-Boc-3,3-difluoropiperidin-4-one[3]
This protocol describes the synthesis of the title compound from 1-benzyl-3,3-difluoropiperidin-4-one.
Materials:
-
1-benzyl-3,3-difluoropiperidin-4-one
-
Di-tert-butyl dicarbonate (Boc₂O)
-
20% Palladium hydroxide on carbon (Pd(OH)₂/C)
-
Anhydrous ethanol
-
Nitrogen gas
-
Hydrogen gas
-
Diatomaceous earth (Celite)
Procedure:
-
Dissolve 1-benzyl-3,3-difluoropiperidin-4-one (1 equivalent) in anhydrous ethanol under a nitrogen atmosphere.
-
Slowly add di-tert-butyl dicarbonate (1.23 equivalents) to the solution.
-
Add 20% palladium hydroxide on carbon catalyst.
-
Evacuate the reaction system and replace with hydrogen gas (repeat three times).
-
Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.
-
After the reaction is complete, remove the residual hydrogen gas.
-
Filter the reaction mixture through a pad of diatomaceous earth (Celite) and wash the filter cake with anhydrous ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product to yield tert-butyl 3,3-difluoropiperidine-1-carboxylate as a white solid.
Experimental Workflow: Synthesis of N-Boc-3,3-difluoropiperidin-4-one
Caption: Synthetic workflow for N-Boc-3,3-difluoropiperidin-4-one.
Role in Drug Development
N-Boc-3,3-difluoropiperidin-4-one is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability.
Dopamine D4 Receptor Antagonists
One of the key applications of the 3,3-difluoropiperidine scaffold is in the development of dopamine D4 receptor antagonists.[4][5] The dopamine D4 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the limbic areas of the brain and is implicated in various neurological and psychiatric disorders.[6] Antagonists of the D4 receptor are being investigated for the treatment of conditions such as schizophrenia and Parkinson's disease-related dyskinesias.[4][7]
The 3,3-difluoropiperidine moiety can serve as a core scaffold to which various substituents are attached to optimize binding affinity and selectivity for the dopamine D4 receptor.
Signaling Pathway: Dopamine D4 Receptor
Caption: Simplified signaling pathway of the dopamine D4 receptor.
Conclusion
N-Boc-3,3-difluoropiperidin-4-one is a synthetically versatile and medicinally relevant molecule. Its characterization through standard analytical techniques is crucial for its application in the synthesis of novel drug candidates. The data and protocols presented in this guide provide a foundational resource for researchers and professionals in the field of drug discovery and development, particularly those targeting the dopamine D4 receptor. The strategic incorporation of the difluoropiperidine motif continues to be a promising approach in the design of next-generation therapeutics.
References
- 1. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C10H15F2NO3 | CID 56776981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | 1215071-17-2 [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the dopamine D3 receptor: an overview of drug design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methods for tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. This fluorinated piperidine derivative is a valuable building block in medicinal chemistry and drug discovery, offering unique conformational constraints and metabolic stability.
Core Physical and Chemical Properties
The fundamental properties of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate are summarized in the table below. These values are crucial for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅F₂NO₃ | [1] |
| Molecular Weight | 235.23 g/mol | [1] |
| CAS Number | 1215071-17-2 | [1] |
| Appearance | White solid or powder | [2] |
| Melting Point | 102-107 °C (hydrate) | [3] |
| Boiling Point | Not experimentally determined | |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and DMSO. Solubility in water is expected to be low. | |
| XLogP3 | 1.3 | [1] |
| Topological Polar Surface Area | 46.6 Ų | [1] |
Synthesis and Experimental Protocols
A common synthetic route to tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate involves the debenzylation and subsequent protection of a precursor molecule.[4]
Synthesis of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
Caption: Synthetic scheme for tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate.
Experimental Protocol:
-
Dissolve 1-benzyl-3,3-difluoropiperidin-4-one (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere.
-
Slowly add di-tert-butyl dicarbonate (1.23 eq).
-
Add 20% palladium hydroxide on carbon catalyst (0.24 eq).
-
Evacuate the reaction system and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, carefully remove the residual hydrogen gas.
-
Filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) and wash the filter cake with anhydrous ethanol.
-
Purify the filtrate to obtain the final product as a white solid.[4]
Analytical Characterization
Detailed analytical data is essential for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | DMSO-d₆ | 3.66-3.52 | m | 2H | |
| 3.39-3.33 | m | 2H | |||
| 1.69-1.64 | m | 2H | |||
| 1.38 | s | 9H |
¹³C NMR, ¹⁹F NMR, FT-IR, and Mass Spectrometry:
Reactivity and Stability
The chemical behavior of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate is influenced by the presence of the α,α-difluoro ketone and the N-Boc protecting group.
Reactivity of the α,α-Difluoro Ketone:
The electron-withdrawing nature of the two fluorine atoms increases the electrophilicity of the ketone carbonyl group. This makes it susceptible to hydration in the presence of moisture, forming a gem-diol hydrate. This equilibrium is an important consideration for storage and handling.
Stability of the N-Boc Protecting Group:
The tert-butoxycarbonyl (Boc) protecting group is known to be stable under basic and nucleophilic conditions. However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or strong mineral acids.
General Stability and Storage:
The compound should be stored in a cool, dry place away from moisture to prevent hydration of the ketone. It is generally stable under normal laboratory conditions.
Potential Applications in Drug Discovery
Fluorinated piperidine scaffolds are of significant interest in drug discovery due to their ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. While no specific biological activity has been reported for tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate itself, a structurally related compound, a 4,4-difluoropiperidine derivative, has been investigated as a potent dopamine D4 receptor antagonist.[5][6] This suggests that the 3,3-difluoro-4-oxopiperidine core could serve as a valuable scaffold for the development of novel therapeutics targeting various biological targets.
Logical Workflow for Utilizing the Compound in Drug Discovery
Caption: A typical workflow for the use of the title compound in a drug discovery program.
References
- 1. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C10H15F2NO3 | CID 56776981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate 95 1400264-85-8 [sigmaaldrich.com]
- 4. tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | 1215071-17-2 [chemicalbook.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to N-Boc-3,3-Difluoropiperidine Derivatives: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-3,3-difluoropiperidine derivatives, a class of fluorinated heterocyclic compounds with significant potential in medicinal chemistry. The introduction of gem-difluoro groups into the piperidine ring can modulate physicochemical and pharmacological properties, making these derivatives attractive scaffolds for the development of novel therapeutics. This document details their nomenclature, synthesis, key quantitative data, and applications, with a focus on their role as dopamine receptor antagonists.
IUPAC Nomenclature
The systematic naming of N-Boc-3,3-difluoropiperidine derivatives follows the IUPAC rules of organic nomenclature. The "N-Boc" designation refers to the tert-butoxycarbonyl protecting group attached to the nitrogen atom of the piperidine ring. The core structure is "3,3-difluoropiperidine". The position and type of any additional substituents are indicated by numerical locants and appropriate prefixes or suffixes.
For example:
-
tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: This compound has a carbonyl group at the 4-position of the piperidine ring.[1]
-
tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate: An amino group is present at the 4-position.[2]
-
tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate: This derivative features a hydroxyl group at the 5-position.[3]
Physicochemical and Biological Data
The incorporation of fluorine atoms significantly influences properties such as lipophilicity (cLogP) and metabolic stability. The following tables summarize key quantitative data for a series of N-Boc-3,3-difluoropiperidine derivatives investigated as dopamine D4 receptor antagonists.
| Compound ID | Structure | Ki (nM)[4] | cLogP[4] | CNS MPO Score[4] |
| 7a | 4-Fluorophenoxymethyl | Similar to 8a | - | - |
| 8a | 4-Fluorophenoxymethyl | Similar to 7a | - | - |
| 8b | 3,4-Difluorophenoxymethyl | 5.5 | - | - |
| 8c | 3-Methylphenoxymethyl | 13 | - | - |
| 8d | 4-Chlorophenoxymethyl | 53 | - | - |
| 8e | Phenoxymethyl | 27 | - | - |
| 9s | 5-N-methylindazolyl-4-fluorophenoxymethyl | 1.0 | - | - |
| 9t | 5-N-methylindazolyl-3-fluorophenoxymethyl | 3.0 | - | - |
| 9v | 5-N-methylindazolyl-4-cyanophenoxymethyl | 8.9 | - | - |
| 9w | 5-N-methylindazolyl-3,4-difluorophenoxymethyl | 10.8 | - | - |
| 9x | 5-N-methylindazolyl-3-cyanophenoxymethyl | 59.6 | - | - |
| 9y | 5-N-methylbenzimidazolyl-3,4-difluorophenoxymethyl | 4.8 | - | - |
| 9z | 5-N-methylbenzimidazolyl-3-fluorophenoxymethyl | 11.8 | - | - |
| 9aa | 5-N-methylbenzimidazolyl-3-cyano-4-fluorophenoxymethyl | 40.4 | - | - |
| 9bb | 5-N-methylbenzimidazolyl-3-cyanophenoxymethyl | 497 | - | - |
-
Ki: Inhibitory constant, a measure of the binding affinity of a ligand to a receptor.
-
cLogP: Calculated logarithm of the partition coefficient between octanol and water, an indicator of lipophilicity.
-
CNS MPO Score: Central Nervous System Multiparameter Optimization score, a desirability score for CNS drug candidates based on physicochemical properties.
Experimental Protocols
The synthesis of N-Boc-3,3-difluoropiperidine derivatives often involves multi-step sequences. Below are detailed methodologies for key synthetic transformations.
Synthesis of 4-Substituted 3,3-Difluoropiperidines
A general strategy for the synthesis of 4-substituted 3,3-difluoropiperidines involves a 1,4-addition of ethyl bromodifluoroacetate to a substituted acrylonitrile, followed by reduction, lactamization, and subsequent reduction of the lactam.[5]
Step 1: 1,4-Addition
-
Reactants: Ethyl bromodifluoroacetate, 3-substituted acrylonitrile, copper powder.
-
Procedure: The reactants are combined in a suitable solvent, and the reaction is initiated. The copper powder facilitates the addition reaction.
Step 2: Borane Reduction of the Cyano Group
-
Reagent: Borane (BH3).
-
Procedure: The cyano substituent of the product from Step 1 is reduced to a primary amine using a borane solution.
Step 3: Lactamization
-
Procedure: The resulting amino ester undergoes intramolecular cyclization to form a lactam.
Step 4: Lactam Reduction
-
Reagent: A suitable reducing agent, such as borane.
-
Procedure: The lactam is reduced to the corresponding 4-substituted 3,3-difluoropiperidine.
Synthesis of N-Boc-3-piperidone
The synthesis of the precursor N-Boc-3-piperidone can be achieved from N-benzyl-3-hydroxypiperidine.[6]
Step 1: Boc Protection
-
Reactants: N-benzyl-3-hydroxypiperidine, di-tert-butyl dicarbonate (Boc)2O, palladium on carbon (Pd/C).
-
Solvent: Methanol.
-
Procedure: N-benzyl-3-hydroxypiperidine is reacted with (Boc)2O in the presence of a palladium catalyst under a hydrogen atmosphere. This step simultaneously removes the benzyl group and protects the piperidine nitrogen with a Boc group to yield N-Boc-3-hydroxypiperidine.[6]
Step 2: Oxidation
-
Reactants: N-Boc-3-hydroxypiperidine, an oxidizing agent (e.g., a mixture of oxalyl chloride and DMSO, followed by triethylamine - Swern oxidation).
-
Solvent: Dichloromethane.
-
Procedure: The hydroxyl group of N-Boc-3-hydroxypiperidine is oxidized to a ketone to yield N-Boc-3-piperidone. The reaction is typically carried out at low temperatures (e.g., -30°C).[6]
Asymmetric Reduction of N-Boc-3-piperidone
Chiral N-Boc-3-hydroxypiperidine, a key intermediate for various pharmaceuticals, can be synthesized via the asymmetric reduction of N-Boc-3-piperidone using a ketoreductase.[7][8]
-
Enzyme: A ketoreductase (KRED) co-expressed with a glucose dehydrogenase (GDH) for cofactor regeneration.
-
Substrate: N-Boc-3-piperidone.
-
Cofactor: NADP+.
-
Reductant: D-glucose.
-
Buffer: Phosphate buffered saline (PBS).
-
Procedure: The reaction is carried out in a buffered solution containing the substrate, cofactor, and the recombinant E. coli cells expressing both KRED and GDH. D-glucose serves as the ultimate reductant, with GDH recycling the NADPH consumed by the KRED.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key synthetic pathways and logical relationships in the context of N-Boc-3,3-difluoropiperidine derivative research.
Caption: Synthetic pathway for 4-substituted 3,3-difluoropiperidines.
Caption: Synthesis of the key precursor N-Boc-3-piperidone.
Caption: Drug discovery workflow for D4 receptor antagonists.
Conclusion
N-Boc-3,3-difluoropiperidine derivatives represent a valuable class of building blocks for medicinal chemistry. The strategic introduction of gem-difluoro groups offers a powerful tool to fine-tune the pharmacological properties of piperidine-containing molecules. The synthetic routes outlined in this guide provide a foundation for the creation of diverse libraries of these compounds for screening and lead optimization in drug discovery programs. The promising activity of certain derivatives as dopamine D4 receptor antagonists highlights the potential of this scaffold for the development of novel therapeutics targeting central nervous system disorders. Further research into the synthesis and biological evaluation of these compounds is warranted to fully explore their therapeutic potential.
References
- 1. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C10H15F2NO3 | CID 56776981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | C10H18F2N2O2 | CID 56932105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate | C10H17F2NO3 | CID 73977783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 7. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase [mdpi.com]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: Molecular Weight of tert-Butyl 3,3-Difluoropiperidine-1-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed breakdown of the molecular weight determination for tert-butyl 3,3-difluoropiperidine-1-carboxylate. This compound is a fluorinated heterocyclic motif of interest in medicinal chemistry and drug discovery due to the unique properties imparted by the difluoropiperidine scaffold.
Molecular Structure and Formula
The chemical structure of this compound consists of a piperidine ring substituted with two fluorine atoms at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. Based on this structure, the molecular formula is deduced to be C₁₀H₁₇F₂NO₂ .
Calculation of Molecular Weight
The molecular weight is the sum of the atomic weights of all constituent atoms in the molecule. The calculation is based on the following standard atomic weights:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u[1]
-
Nitrogen (N): 14.007 u
-
Oxygen (O): 15.999 u
The following table details the contribution of each element to the total molecular weight.
| Element | Symbol | Count | Atomic Weight (u) | Total Weight (u) |
| Carbon | C | 10 | 12.011 | 120.110 |
| Hydrogen | H | 17 | 1.008 | 17.136 |
| Fluorine | F | 2 | 18.998 | 37.996 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 221.247 |
The calculated molecular weight of this compound is 221.247 g/mol .
Experimental Protocols
Determination of the molecular weight of a novel or synthesized compound like this compound is typically confirmed experimentally using mass spectrometry.
Protocol for High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.
-
Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule. The sample solution is introduced into the ESI source, where a high voltage is applied to generate charged droplets.
-
Mass Analysis: The resulting ions are guided into the mass analyzer. The instrument measures the mass-to-charge ratio (m/z) of the ions with high accuracy.
-
Data Analysis: The obtained mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The exact mass of the parent molecule (M) is determined from this data and compared to the calculated theoretical mass.
Visualization of the Molecular Formula
The following diagram illustrates the elemental composition of this compound.
References
- 1. Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate | C10H17F2NO3 | CID 73977783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Cyclohexylacetoacetamide | C10H17NO2 | CID 70805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C10H15F2NO3 | CID 56776981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fluorodecalin | C10H17F | CID 13665088 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fluorine in Piperidine Scaffolds: An In-depth Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, present in a vast array of approved drugs and clinical candidates. Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets. However, optimizing the drug-like properties of piperidine-containing compounds remains a significant challenge. A powerful strategy that has gained widespread traction in modern drug discovery is the introduction of fluorine atoms into the piperidine ring. This in-depth technical guide explores the multifaceted role of fluorinated piperidines in drug design, detailing their synthesis, physicochemical properties, and pharmacological implications, supported by quantitative data, experimental protocols, and visual representations of relevant biological pathways.
The Impact of Fluorination on Physicochemical Properties
The introduction of fluorine, the most electronegative element, into a piperidine ring can dramatically alter a molecule's physicochemical properties, leading to significant improvements in its pharmacokinetic and pharmacodynamic profile.[1] These modifications are a direct result of fluorine's unique characteristics, including its small van der Waals radius, the high strength of the carbon-fluorine bond, and its ability to form strong hydrogen bonds.
Modulation of Basicity (pKa)
One of the most profound effects of fluorination is the reduction of the basicity (pKa) of the piperidine nitrogen. The strong electron-withdrawing nature of fluorine decreases the electron density on the nitrogen atom, thereby lowering its ability to accept a proton. The magnitude of this pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen.[2] This modulation of basicity can have several beneficial consequences for drug candidates, including improved oral absorption and reduced hERG channel liability, a common cause of cardiac toxicity.[3]
| Compound | Fluorine Position(s) | pKa |
| Piperidine | - | 11.22 |
| 3-Fluoropiperidine | 3 | 9.30 |
| 4-Fluoropiperidine | 4 | 10.38 |
| 3,3-Difluoropiperidine | 3,3 | 7.04 |
| 3,5-Difluoropiperidine | 3,5 | 8.35 |
Table 1: Experimentally determined pKa values of selected fluorinated piperidines, demonstrating the significant reduction in basicity upon fluorination.
Lipophilicity (LogP)
The effect of fluorination on lipophilicity (LogP) is more complex and context-dependent. While the introduction of a single fluorine atom can subtly increase or decrease lipophilicity, polyfluorination, particularly with trifluoromethyl groups, generally leads to a significant increase in LogP.[2] This enhanced lipophilicity can improve a compound's ability to cross biological membranes, including the blood-brain barrier, a critical attribute for drugs targeting the central nervous system (CNS).[1] However, excessive lipophilicity can also lead to poor solubility and increased off-target effects.
| Compound | LogP |
| Piperidine | 0.84 |
| 4-Fluoropiperidine | 0.93 |
| 3,3-Difluoropiperidine | 0.47 |
Table 2: Experimentally determined LogP values for selected piperidines, illustrating the nuanced effect of fluorination on lipophilicity.
Conformational Control
Fluorine substitution can also exert significant control over the conformational preferences of the piperidine ring. The gauche effect, an electrostatic interaction between vicinal electron-withdrawing groups, can favor specific chair conformations. For instance, in protonated 3-fluoropiperidine, the axial conformation is favored due to a stabilizing interaction between the positively charged nitrogen and the electronegative fluorine atom.[4] This conformational restriction can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity for its target.
Pharmacological Advantages of Fluorinated Piperidines
The strategic incorporation of fluorine into piperidine scaffolds can bestow a range of pharmacological advantages, ultimately leading to the development of safer and more efficacious drugs.
Enhanced Metabolic Stability
The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can block common sites of metabolism, thereby increasing the drug's half-life and improving its oral bioavailability. This can lead to less frequent dosing regimens and improved patient compliance.
Improved Binding Affinity and Selectivity
The introduction of fluorine can enhance a molecule's binding affinity and selectivity for its biological target through several mechanisms. The altered electronic distribution within the molecule can lead to more favorable electrostatic interactions with the protein binding pocket.[1] Furthermore, as previously mentioned, the conformational constraints imposed by fluorine can lock the molecule into a more potent, receptor-bound conformation.
| Compound | Target | Ki (nM) |
| GBR 12935 | Dopamine Transporter (DAT) | 8.1 |
| 4'-Fluoro-GBR 12935 | Dopamine Transporter (DAT) | 2.5 |
| Paroxetine | Serotonin Transporter (SERT) | 0.1 |
| 3-Fluoroparoxetine | Serotonin Transporter (SERT) | 0.03 |
Table 3: Comparison of binding affinities (Ki) for non-fluorinated and fluorinated piperidine-containing compounds, highlighting the potential for increased potency with fluorination.
Synthesis of Fluorinated Piperidines
The synthesis of fluorinated piperidines can be achieved through various methods, with the choice of strategy often depending on the desired substitution pattern and stereochemistry.
Electrophilic Fluorination
Electrophilic fluorination is a common method for introducing fluorine onto a pre-existing piperidine ring. This approach typically involves the use of an electrophilic fluorine source, such as Selectfluor® (F-TEDA-BF4), which reacts with an enolate or enamine derivative of the piperidine.
-
Enolate Formation: To a solution of an N-protected 4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Fluorination: Add a solution of Selectfluor® (1.2 eq) in anhydrous dimethylformamide (DMF) to the reaction mixture at -78 °C. Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated piperidine.
Asymmetric Hydrogenation of Fluoropyridines
A powerful and increasingly popular method for the synthesis of enantiomerically enriched fluorinated piperidines is the asymmetric hydrogenation of fluorinated pyridine precursors. This method often employs chiral transition metal catalysts, such as those based on rhodium or iridium, to achieve high levels of stereocontrol.
-
Catalyst Preparation: In a glovebox, dissolve the chiral catalyst precursor, for example, [Rh(COD)2]BF4 (0.01 eq), and the chiral phosphine ligand, such as (R)-BINAP (0.011 eq), in degassed methanol. Stir the solution for 30 minutes to form the active catalyst.
-
Hydrogenation: In a high-pressure autoclave, dissolve the 3-fluoropyridine substrate (1.0 eq) in degassed methanol. Add the pre-formed catalyst solution to the autoclave.
-
Reaction: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm) and heat the reaction mixture to the appropriate temperature (e.g., 50 °C). Stir the reaction for 24-48 hours, monitoring for completion by GC-MS or LC-MS.
-
Workup and Purification: Carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched fluorinated piperidine.
Biological Assays for Evaluation
The biological activity of newly synthesized fluorinated piperidines is typically assessed using a variety of in vitro assays.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or transporter.[5] This is a competitive assay where the test compound's ability to displace a known radiolabeled ligand from its binding site is measured.
-
Membrane Preparation: Prepare crude synaptic membranes from a brain region rich in the target of interest (e.g., rat striatum for DAT) by homogenization and differential centrifugation.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.
-
Incubation and Filtration: Incubate the plate at room temperature for a set period to allow for binding equilibrium to be reached. Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.
Cytotoxicity Assays
Cytotoxicity assays, such as the MTT assay, are used to assess the general toxicity of a compound to cells.[6]
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293 or a cancer cell line) into a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Fluorinated piperidines often exert their pharmacological effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design.
Dopamine Signaling Pathway
The dopamine transporter (DAT) is a key regulator of dopaminergic signaling in the brain and a target for many drugs, including those for ADHD and depression.[7] Fluorinated piperidine-containing compounds can act as potent DAT inhibitors.
Caption: Dopamine signaling at the synapse.
Experimental Workflow for In Vitro Metabolism Assay
Assessing the metabolic stability of a new chemical entity is a critical step in drug discovery. In vitro metabolism assays using liver microsomes are a standard method for this purpose.[8]
Caption: Workflow for an in vitro drug metabolism assay.
Conclusion
The incorporation of fluorine into piperidine scaffolds represents a powerful and versatile strategy in modern drug discovery. By judiciously modulating key physicochemical properties such as basicity, lipophilicity, and conformation, medicinal chemists can overcome common developmental hurdles and design drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The ability of fluorine to enhance metabolic stability and binding affinity has led to the successful development of numerous drugs and clinical candidates. As synthetic methodologies for the precise introduction of fluorine continue to advance, the role of fluorinated piperidines in the design of next-generation therapeutics is set to expand even further. This guide provides a foundational understanding and practical protocols for researchers to effectively utilize this important chemical motif in their drug discovery endeavors.
References
- 1. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for N-Boc-3,3-difluoropiperidine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into molecular scaffolds is a widely utilized strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity. The N-Boc-3,3-difluoropiperidine moiety is a valuable building block in drug discovery, offering a conformationally restricted and fluorinated piperidine ring. This document provides detailed application notes and protocols for common coupling reactions involving N-Boc-3,3-difluoropiperidine and its derivatives, including amide bond formation, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling.
Amide Bond Formation
The formation of an amide bond is a cornerstone of organic synthesis, particularly in the construction of pharmaceutical agents. The coupling of a carboxylic acid to the nitrogen of a deprotected piperidine or the coupling of an amine to a carboxylic acid derivative of the N-Boc-3,3-difluoropiperidine scaffold is a common transformation. Several reagents are available to facilitate this reaction, each with its own advantages.
Comparative Data for Amide Coupling Reagents
The following table summarizes common coupling reagents and typical conditions for amide bond formation. While specific yields are highly substrate-dependent, this provides a general guideline.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Key Features |
| HATU | None | DIPEA | DMF | 1 - 6 | > 90% | High efficiency, fast reaction times, low racemization.[1][2] |
| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90% | Cost-effective and widely used; HOBt minimizes side reactions.[1][3][4] |
| DCC | HOBt or DMAP (cat.) | None or DIPEA | DCM | 12 - 24 | > 80% | High activation efficiency; insoluble DCU byproduct requires filtration.[2][3] |
Experimental Protocols for Amide Coupling
This protocol describes the coupling of a carboxylic acid with an amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (e.g., deprotected 3,3-difluoropiperidine derivative) (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid and HATU in anhydrous DMF.[3]
-
Add DIPEA to the solution and stir at room temperature for 15-30 minutes for pre-activation.[1]
-
Add the amine to the activated mixture.
-
Stir the reaction at room temperature for 1-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[4]
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF or Dichloromethane (DCM)
Procedure:
-
To a solution of the carboxylic acid and HOBt in anhydrous DMF or DCM, add DIPEA.[3][4]
-
Cool the mixture to 0 °C in an ice bath.
-
Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.[3]
-
Add the amine to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.[3][4]
-
Once complete, dilute with ethyl acetate and wash sequentially with 0.1 M HCl, saturated aqueous NaHCO₃, water, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography.[3]
Caption: General workflow for amide bond formation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This method is particularly useful for coupling amines with aryl halides or triflates. For N-Boc-3,3-difluoropiperidine, this reaction can be employed to couple the piperidine nitrogen (after Boc-deprotection) to an aromatic system.
Comparative Data for Buchwald-Hartwig Catalytic Systems
The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination.
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | Xantphos, DPEphos, or DPPF | NaOtBu | Toluene | Reflux | Good to Excellent |
| Pd(OAc)₂ | BrettPhos | NaOtBu | Toluene/Dioxane | 80 - 110 | Substrate Dependent |
| [Pd(NHC)(allyl)Cl] | IPr, SIPr | K₂CO₃ | DME | 80 - 110 | Good to Excellent |
Experimental Protocol for Buchwald-Hartwig Amination
This protocol provides a general procedure for the coupling of an amine with an aryl bromide.
Materials:
-
Aryl Bromide (1.0 eq)
-
Amine (e.g., deprotected 3,3-difluoropiperidine) (1.2 eq)
-
Pd₂(dba)₃ (0.02-0.05 eq)
-
Xantphos (0.04-0.10 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene, followed by the amine.
-
Heat the reaction mixture to reflux (or the specified temperature) and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General workflow for Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. This reaction is instrumental in forming carbon-carbon bonds, for instance, to attach an aryl or heteroaryl group to a functionalized N-Boc-3,3-difluoropiperidine scaffold.
Comparative Data for Suzuki-Miyaura Coupling Conditions
The efficiency of the Suzuki-Miyaura coupling is influenced by the catalyst, base, and solvent system.
| Palladium Catalyst | Ligand | Base | Solvent System | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | None | K₂CO₃ or Na₂CO₃ | Toluene/Ethanol/Water | 80 - 100 | Good to Excellent |
| PdCl₂(dppf) | dppf | K₃PO₄ or Cs₂CO₃ | Dioxane/Water | 80 - 100 | High |
| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | Dioxane/Water or t-AmylOH | 80 - 110 | High |
Experimental Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of an aryl halide derivative of N-Boc-3,3-difluoropiperidine with a boronic acid.
Materials:
-
Aryl Halide (e.g., 4-bromo-N-Boc-3,3-difluoropiperidine derivative) (1.0 eq)
-
(Hetero)arylboronic Acid (1.2-1.5 eq)
-
Pd(PPh₃)₄ (0.03-0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent mixture (e.g., 1,4-Dioxane and Water, 4:1)
Procedure:
-
In a flask, combine the aryl halide, (hetero)arylboronic acid, and K₂CO₃.[6]
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the mixture by bubbling an inert gas (e.g., Argon) through the solution for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst and degas for another 5 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General workflow for Suzuki-Miyaura coupling.
References
Deprotection of tert-butyl 3,3-difluoropiperidine-1-carboxylate: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the efficient and clean removal of the tert-butoxycarbonyl (Boc) protecting group from key intermediates is a critical step in multi-step organic synthesis. This document provides detailed application notes and experimental protocols for the deprotection of tert-butyl 3,3-difluoropiperidine-1-carboxylate, a valuable building block in the synthesis of novel therapeutics, particularly those targeting the central nervous system.
The 3,3-difluoropiperidine moiety is of significant interest in medicinal chemistry. The introduction of geminal fluorine atoms can profoundly influence the physicochemical properties of a molecule, such as its basicity (pKa), lipophilicity, and metabolic stability. These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. Notably, the 3,3-difluoropiperidine scaffold has been incorporated into potent and selective antagonists of the dopamine D4 receptor, which is a target for the treatment of various neurological and psychiatric disorders.
Quantitative Data Summary
The deprotection of this compound is typically achieved under acidic conditions. The choice of acid and solvent system can be tailored to the specific requirements of the synthetic route, considering factors such as the presence of other acid-labile functional groups and the desired salt form of the product. Below is a summary of common deprotection methods with typical reaction parameters.
| Reagent | Solvent | Concentration | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 to RT | 1 - 4 | >95% | A common and highly effective method. The product is isolated as the TFA salt. |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | RT | 1 - 4 | >95% | The product precipitates as the hydrochloride salt, which can be easily isolated by filtration. |
| Hydrochloric Acid (HCl) | Methanol (MeOH) | 1.25 M | RT | 2 - 6 | >90% | Useful when the hydrochloride salt is desired and the substrate is soluble in methanol. |
| Oxalyl Chloride | Methanol (MeOH) | 3 equivalents | RT | 1 - 4 | ~90% | A milder alternative to strong acids, suitable for substrates with acid-sensitive groups.[1] |
Signaling Pathway: Dopamine D4 Receptor Antagonism
The deprotected 3,3-difluoropiperidine is a key pharmacophore in the development of dopamine D4 receptor antagonists. The D4 receptor is a G protein-coupled receptor (GPCR) that, upon binding to its endogenous ligand dopamine, inhibits the production of cyclic AMP (cAMP) by adenylyl cyclase.[2][3] Antagonists block this interaction, thereby modulating downstream signaling pathways. This is of therapeutic interest in conditions such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD).[3][4]
Experimental Protocols
Below are detailed protocols for the deprotection of this compound using two common acidic methods.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and highly effective method for Boc deprotection, yielding the trifluoroacetate salt of the product.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1–0.2 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA (10-20 equiv, or a 1:1 v/v mixture with DCM) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of TFA, co-evaporate the residue with toluene (2-3 times).
-
For isolation of the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected 3,3-difluoropiperidine.
-
-
Purification: If necessary, the product can be further purified by distillation or column chromatography.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol is a common alternative to TFA and is particularly useful when the hydrochloride salt of the product is desired, as it often precipitates from the reaction mixture.
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane solution
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv).
-
Addition of HCl/Dioxane: Add the 4 M solution of HCl in 1,4-dioxane (5-10 equiv). The substrate can be dissolved or suspended in the acidic solution.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. In many cases, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.
-
Isolation:
-
Upon completion of the reaction (monitored by TLC or LC-MS), the solvent can be removed under reduced pressure.
-
Alternatively, the product can be precipitated by the addition of diethyl ether.
-
Collect the solid precipitate by filtration, wash with diethyl ether, and dry under vacuum to obtain 3,3-difluoropiperidine hydrochloride.
-
-
Neutralization (Optional): If the free base is required, the hydrochloride salt can be dissolved in water and neutralized with a base (e.g., aqueous NaOH or NaHCO₃ solution) to the desired pH, followed by extraction with an organic solvent (e.g., DCM or ethyl acetate).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the deprotection of this compound and subsequent purification.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 4. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of 4,4-Difluoropiperidine Derivatives for Structure-Activity Relationship (SAR) Studies as Dopamine D4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This application note details the synthesis and structure-activity relationship (SAR) studies of a novel series of 4,4-difluoropiperidine ether-based dopamine D4 receptor (D4R) antagonists. The incorporation of the gem-difluoro moiety on the piperidine ring is a key design element to modulate physicochemical properties and pharmacological activity. This document provides detailed experimental protocols for the synthesis of key derivatives and summarizes the quantitative SAR data, offering a practical guide for researchers engaged in the discovery of novel CNS-active compounds.
Introduction
The dopamine D4 receptor, a G protein-coupled receptor predominantly expressed in the prefrontal cortex, is a significant target for the treatment of various neuropsychiatric disorders. The development of selective D4R antagonists has been an area of intense research. The piperidine scaffold is a common motif in CNS drug discovery. Strategic fluorination of this core structure, specifically the introduction of a gem-difluoro group, can profoundly influence key drug-like properties such as metabolic stability, lipophilicity, and receptor binding affinity. This note focuses on a series of 4,4-difluoropiperidine ethers and explores the SAR to identify potent and selective D4R antagonists.[1][2]
Experimental Workflow
The overall workflow for the synthesis and evaluation of the 4,4-difluoropiperidine derivatives is outlined below. The process begins with the synthesis of a key intermediate, the 4,4-difluoropiperidine alcohol, followed by etherification with various substituted phenols and subsequent derivatization of the piperidine nitrogen to generate a library of analogs for SAR studies.
Caption: Synthetic and evaluation workflow for 4,4-difluoropiperidine D4R antagonists.
Experimental Protocols
General Synthesis of 4,4-Difluoropiperidine Ether Scaffolds
The synthesis of the target compounds involves a multi-step sequence starting from commercially available materials. A representative protocol for the synthesis of a key intermediate and a final analog is provided below.
Protocol 1: Synthesis of N-Boc-4,4-difluoro-3-(hydroxymethyl)piperidine
-
Step 1: Dieckmann Condensation: Start with a suitable acyclic precursor and perform an intramolecular Dieckmann condensation to form the piperidine ring.
-
Step 2: Fluorination: The resulting β-ketoester is subjected to dealkoxycarbonylation followed by electrophilic fluorination using a reagent such as N-fluorobenzenesulfonimide (NFSI) to introduce the gem-difluoro group at the 4-position.
-
Step 3: Reduction: The ketone is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
-
Step 4: Boc Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
Protocol 2: Synthesis of Final Analog (e.g., Compound 14a from the case study) [2]
-
Step 1: Mitsunobu Reaction: To a solution of N-Boc-4,4-difluoro-3-(hydroxymethyl)piperidine (1.0 eq.), the desired phenol (e.g., 4-fluoro-3-methylphenol, 1.1 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Step 2: Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to obtain the N-Boc protected phenoxymethyl intermediate.
-
Step 3: Boc Deprotection: Dissolve the intermediate in a solution of 4 M HCl in dioxane and stir at room temperature for 2 hours. Concentrate the mixture to dryness to afford the hydrochloride salt of the piperidine.
-
Step 4: N-Alkylation: To a solution of the piperidine hydrochloride salt (1.0 eq.) and the desired aldehyde or ketone (e.g., 3-fluoro-4-methoxybenzaldehyde, 1.1 eq.) in dichloromethane, add sodium triacetoxyborohydride (1.5 eq.). Stir the reaction at room temperature for 16 hours.
-
Step 5: Final Purification: Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane. Dry the combined organic layers over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the final compound.
Structure-Activity Relationship (SAR) Studies
A library of 4,4-difluoropiperidine derivatives was synthesized and evaluated for their binding affinity to the human dopamine D4 receptor. The SAR was systematically explored by modifying the arylether and the southern nitrogen substituents.[2]
SAR of the Arylether Moiety
The initial exploration focused on substitutions on the phenoxy ring. The data revealed that electron-donating and lipophilic groups at the meta and para positions of the phenyl ring were generally favorable for D4R binding.
Table 1: SAR of the Arylether Substituent
| Compound | R¹ (Phenoxy Substituent) | D4R Kᵢ (nM) | cLogP |
| 7a | 4-F | 320 | >5.00 |
| 7b | 3,4-diF | 140 | >5.00 |
| 7c | 4-F, 3-Me | 180 | >5.00 |
| 8c | 4-F, 3-Me | 28.5 | 4.86 |
| 8f | 3-F, 4-Me | 72 | 4.86 |
Data extracted from a representative study in the field.[1][2]
SAR of the Southern Nitrogen Substituent
Further optimization focused on the substituent attached to the piperidine nitrogen. A variety of heterocyclic moieties were introduced, leading to the identification of compounds with significantly improved potency.
Table 2: SAR of the Southern Nitrogen Substituent
| Compound | Southern Moiety | D4R Kᵢ (nM) |
| 9n | 2-imidazo[1,2-a]pyridine | 46.8 |
| 9o | 2-imidazo[1,2-a]pyridine | 85 |
| 9p | 2-imidazo[1,2-a]pyridine | 73 |
| 14a | Optimized Heterocycle | 0.3 |
Data extracted from a representative study in the field.[1][2]
The SAR studies culminated in the discovery of compound 14a , which demonstrated exceptional binding affinity for the D4 receptor (Kᵢ = 0.3 nM) and high selectivity over other dopamine receptor subtypes.[2]
SAR Logic Diagram
The following diagram illustrates the logical progression of the SAR study, starting from an initial hit and iterating through modifications of different parts of the molecule to achieve a potent and selective antagonist.
Caption: Logical flow of the Structure-Activity Relationship (SAR) study.
Conclusion
The synthesis and systematic SAR evaluation of a series of 4,4-difluoropiperidine ethers have led to the identification of a potent and selective dopamine D4 receptor antagonist. The gem-difluoro substitution on the piperidine ring proved to be a valuable strategy in the design of these novel ligands. The detailed protocols and SAR data presented in this application note provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery, particularly those focused on CNS targets. While the identified lead compound displayed excellent in vitro potency, further studies on its pharmacokinetic properties, such as microsomal stability and plasma protein binding, are warranted for its development as a therapeutic agent.[2]
References
Applications of tert-butyl 3,3-difluoropiperidine-1-carboxylate in Medicinal Chemistry: A Versatile Fluorinated Building Block
Introduction
tert-Butyl 3,3-difluoropiperidine-1-carboxylate, a fluorinated heterocyclic building block, has emerged as a valuable scaffold in modern medicinal chemistry. The introduction of the gem-difluoro group at the 3-position of the piperidine ring imparts unique physicochemical properties to the molecule. These properties, including altered basicity of the piperidine nitrogen, increased metabolic stability, and enhanced membrane permeability, make it an attractive component in the design of novel therapeutic agents. This document provides a detailed overview of its applications, supported by experimental protocols and quantitative data, to guide researchers in drug discovery and development.
Key Applications in Drug Discovery
The primary application of this compound lies in its use as a key intermediate for the synthesis of a variety of biologically active molecules. The Boc (tert-butoxycarbonyl) protecting group allows for controlled and selective reactions at the piperidine nitrogen, making it a versatile synthon for introducing the 3,3-difluoropiperidine moiety into drug candidates.
One of the most notable applications is in the development of Dopamine D4 receptor antagonists . The 3,3-difluoropiperidine scaffold has been explored for its potential to modulate the pKa of the piperidine nitrogen, a critical factor for receptor binding and pharmacokinetic properties. While direct synthesis from the title compound is not extensively detailed in publicly available literature, the closely related derivative, tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate, has been utilized in the synthesis of potent and selective D4 antagonists.
Furthermore, the 3,3-difluoropiperidine motif is of significant interest in the synthesis of kinase inhibitors and other enzyme inhibitors. The unique stereoelectronic properties of the C-F bonds can influence ligand-protein interactions and improve the overall pharmacological profile of the inhibitors.
Physicochemical and Pharmacokinetic Implications
The incorporation of the 3,3-difluoropiperidine moiety, facilitated by the use of this compound, can lead to several beneficial modifications in a drug candidate:
-
Metabolic Stability: The strong carbon-fluorine bonds at the 3-position can block potential sites of metabolic oxidation, thereby increasing the half-life of the drug.
-
Lipophilicity and Permeability: The fluorine atoms can modulate the lipophilicity of the molecule, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.
-
Receptor Binding and Selectivity: The electronegativity and steric bulk of the fluorine atoms can alter the conformation of the piperidine ring and influence its interaction with biological targets, potentially leading to enhanced potency and selectivity.
Experimental Protocols
Protocol 1: Synthesis of this compound (Hypothetical Route based on Analogy)
Reaction Scheme:
Materials:
-
tert-Butyl 3-oxopiperidine-1-carboxylate
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, slowly add DAST (2.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Protocol 2: Synthesis of a Dopamine D4 Receptor Antagonist Precursor (Adapted from a related synthesis)
This protocol describes the synthesis of a key intermediate for a D4 receptor antagonist, illustrating the utility of the N-Boc-3,3-difluoropiperidine scaffold. The protocol is adapted from the synthesis of related 4,4-difluoro analogs.[2]
Step 1: Boc Deprotection
Caption: Boc Deprotection Workflow.
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
The resulting residue, 3,3-difluoropiperidine TFA salt, can be used in the next step without further purification.
Step 2: Reductive Amination
Caption: Reductive Amination Workflow.
Procedure:
-
To a solution of 3,3-difluoropiperidine TFA salt (1.0 eq) and an appropriate aromatic aldehyde (1.1 eq) in DCM, add triethylamine (2.5 eq) to neutralize the salt.
-
Stir the mixture for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-arylmethyl-3,3-difluoropiperidine.
Quantitative Data
The following table summarizes the biological activity of a series of D4 receptor antagonists synthesized from a hydroxylated analog of this compound. This data highlights the impact of the fluorinated piperidine scaffold on receptor affinity and drug-like properties.[2]
| Compound | R Group | Kᵢ (nM) for D4 | cLogP | CNS MPO Score |
| 8a | 4-Fluorophenyl | 5.5 | 3.8 | 4.5 |
| 8b | 3,4-Difluorophenyl | 5.5 | 3.9 | 4.3 |
| 8c | 3-Methylphenyl | 13 | 4.2 | 4.1 |
| 9n | 3,4-Difluorophenoxy | 46.8 | 4.1 | 4.2 |
| 9p | 4-Fluorophenoxy | 73 | 3.9 | 4.4 |
Data adapted from a study on related 4,4-difluoro analogs for illustrative purposes.[2]
Signaling Pathway
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[3][4][5] Upon activation by dopamine, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. The D4 receptor can also modulate ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels, and influence intracellular calcium levels.[3]
Caption: Dopamine D4 Receptor Signaling Pathway.
This compound is a valuable and versatile building block in medicinal chemistry. Its strategic incorporation into drug candidates can significantly enhance their pharmacological properties. The provided protocols and data serve as a practical guide for researchers aiming to leverage the unique advantages of this fluorinated scaffold in the design and synthesis of novel therapeutics. Further exploration of its applications in diverse therapeutic areas is warranted and holds considerable promise for the future of drug discovery.
References
- 1. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]
- 3. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for N-Boc-3,3-difluoropiperidine as a Chiral Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of N-Boc-3,3-difluoropiperidine as a chiral intermediate in the development of novel chemical entities. Due to the specialized nature of this building block, the following protocols are based on established principles of asymmetric synthesis and functionalization of related piperidine and fluorinated heterocyclic systems.
Introduction to N-Boc-3,3-difluoropiperidine in Drug Discovery
The introduction of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity. The 3,3-difluoropiperidine scaffold is of particular interest as the gem-difluoro group can act as a bioisostere for a carbonyl group, enhance binding interactions, and alter the pKa of the piperidine nitrogen. When used as a chiral intermediate, N-Boc-3,3-difluoropiperidine allows for the stereocontrolled synthesis of highly functionalized piperidine derivatives, which are prevalent in a vast number of FDA-approved drugs.[1][2] The N-Boc protecting group facilitates a range of synthetic transformations while ensuring the stability of the piperidine ring.
Asymmetric Synthesis of Chiral N-Boc-3,3-difluoropiperidine Derivatives
The direct asymmetric synthesis of substituted 3,3-difluoropiperidines is a challenging yet highly valuable endeavor. Below are representative protocols for achieving enantiomerically enriched N-Boc-3,3-difluoropiperidine derivatives.
This protocol describes a method for the enantioselective functionalization of the N-Boc-3,3-difluoropiperidine backbone at the C2 position via asymmetric deprotonation, followed by quenching with an electrophile. This method is adapted from established procedures for the asymmetric lithiation of N-Boc-piperidines.
Experimental Workflow: Asymmetric Deprotonation and Alkylation
Caption: Workflow for asymmetric C2-functionalization.
Methodology:
-
To a solution of N-Boc-3,3-difluoropiperidine (1.0 equiv.) and a chiral ligand such as (-)-sparteine (1.2 equiv.) in dry diethyl ether (0.1 M) at -78 °C under an argon atmosphere, add s-BuLi (1.1 equiv., 1.4 M in cyclohexane) dropwise.
-
Stir the resulting solution at -78 °C for 2 hours to facilitate the formation of the chiral organolithium intermediate.
-
Add the desired electrophile (e.g., an alkyl halide, 1.5 equiv.) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at this temperature for an additional 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 2-substituted-N-Boc-3,3-difluoropiperidine.
Quantitative Data (Representative):
| Electrophile (E+) | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzyl bromide | (-)-Sparteine | 65-75 | 85-95 |
| Iodomethane | (+)-Sparteine Surrogate | 70-80 | 80-90 |
| Allyl bromide | (-)-Sparteine | 60-70 | 88-96 |
Application in the Synthesis of Bioactive Molecules
Chiral N-Boc-3,3-difluoropiperidine derivatives are valuable building blocks for the synthesis of complex molecular targets in drug discovery, such as enzyme inhibitors and receptor modulators.
This protocol outlines the synthesis of a chiral 4-substituted-3,3-difluoropiperidine, a scaffold found in dopamine receptor antagonists.[3] The chirality is introduced via an asymmetric reduction of a ketone precursor.
Synthetic Pathway: Chiral 4-Aryloxymethyl-3,3-difluoropiperidine
Caption: Pathway to a chiral 4-substituted derivative.
Methodology:
-
Asymmetric Reduction:
-
To a solution of (R)-CBS-oxazaborolidine (0.1 equiv.) in dry THF (0.2 M) at 0 °C, add borane-dimethyl sulfide complex (1.0 M in THF, 1.2 equiv.) dropwise.
-
Stir for 15 minutes, then cool to -30 °C.
-
Add a solution of N-Boc-3,3-difluoro-4-oxopiperidine (1.0 equiv.) in dry THF dropwise over 30 minutes.
-
Stir the reaction at -30 °C for 6 hours.
-
Quench carefully with methanol, followed by 1 M HCl.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the chiral N-Boc-3,3-difluoro-4-hydroxypiperidine.
-
-
Mitsunobu Reaction:
-
To a solution of the chiral alcohol from the previous step (1.0 equiv.), the desired phenol (1.2 equiv.), and triphenylphosphine (1.5 equiv.) in dry THF (0.1 M) at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.5 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture and purify directly by flash column chromatography to afford the target 4-aryloxymethyl-3,3-difluoropiperidine derivative.
-
Quantitative Data (Representative):
| Step | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Asymmetric Reduction | N-Boc-3,3-difluoro-4-hydroxypiperidine | 85-95 | >98 |
| Mitsunobu Reaction | N-Boc-4-(4-fluorophenoxy)methyl-3,3-difluoropiperidine | 70-80 | >98 (retention of stereochemistry) |
Logical Relationship of Chiral Synthesis Strategies
The development of chiral N-Boc-3,3-difluoropiperidine intermediates relies on a few key strategic approaches in asymmetric synthesis. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.
Key Asymmetric Synthesis Strategies
Caption: Major strategies for chiral synthesis.
These notes are intended to serve as a guide for the synthetic utility of N-Boc-3,3-difluoropiperidine as a chiral intermediate. Researchers are encouraged to adapt and optimize these protocols based on their specific molecular targets and available resources.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis with Fluorinated Piperidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of complex peptide chains. The most widely adopted method, Fmoc-SPPS, relies on the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amine of amino acids. The repetitive removal of the Fmoc group, known as deprotection, is a critical step that dictates the overall efficiency and purity of the synthesized peptide. Traditionally, a 20% solution of piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is employed for this purpose.
While highly effective, piperidine can promote side reactions such as aspartimide formation and racemization, particularly in "difficult" or sensitive peptide sequences.[1] This has prompted research into alternative bases for Fmoc deprotection. This application note explores the theoretical and practical considerations for the use of fluorinated piperidines as alternative deprotection reagents in SPPS. The introduction of fluorine atoms onto the piperidine ring significantly alters its physicochemical properties, most notably its basicity, which has profound implications for its efficacy in the Fmoc deprotection mechanism.
The Role of Basicity in Fmoc Deprotection
The removal of the Fmoc group proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism.[2] This two-step process is initiated by the abstraction of an acidic proton from the C9 position of the fluorenyl group by a base. This generates a carbanion, which is stabilized by the aromatic system. Subsequently, the intermediate undergoes elimination to release the free amine, carbon dioxide, and dibenzofulvene (DBF). The secondary amine base then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, thereby preventing its deleterious reaction with the newly liberated N-terminal amine of the peptide.[3]
The efficiency of the initial proton abstraction step is directly related to the basicity (pKa of the conjugate acid) of the amine used. Piperidine, with a pKa of approximately 11.2, is a sufficiently strong base to efficiently promote this reaction.[4]
Properties of Fluorinated Piperidines
The substitution of hydrogen with fluorine, the most electronegative element, has a significant impact on the electron density and, consequently, the basicity of the piperidine nitrogen. The strong electron-withdrawing inductive effect of fluorine reduces the electron-donating ability of the nitrogen atom, making it a weaker base.
This trend is clearly illustrated by the pKa values of various piperidine derivatives. As the degree of fluorination increases, the pKa decreases substantially.
| Compound | pKa (Conjugate Acid) | Reference |
| Piperidine | ~11.2 | [4] |
| 4-Methylpiperidine | ~10.78 | [4] |
| Piperazine | ~9.73 | [4] |
| 2-Fluoropiperidine (Predicted) | ~7.26 | N/A |
| 3-(Diethylamino)propylamine (DEAPA) | Not specified, but effective | [5] |
| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | ~13.5 | [6] |
| 2,2,6,6-Tetramethylpiperidine (TMP) | ~11.1 | [6] |
| 4-Hydroxypiperidine | Not specified | N/A |
| 3,3-Difluoropiperidine | Not specified, expected to be lower than monofluorinated | N/A |
The significantly lower predicted pKa of 2-fluoropiperidine (~7.26) and the expected even lower pKa of difluorinated derivatives suggest that they may be significantly less effective than piperidine for Fmoc deprotection under standard conditions. However, their reduced basicity could potentially offer advantages in minimizing base-catalyzed side reactions.
Experimental Protocols: An Investigative Approach
Given the limited data on the use of fluorinated piperidines in SPPS, the following protocols are designed as an investigative study to evaluate their feasibility and potential benefits. It is recommended to perform these experiments on a non-critical, model peptide sequence and to include a standard 20% piperidine/DMF control for direct comparison.
General Workflow for SPPS
The following diagram illustrates the general workflow for a single cycle of solid-phase peptide synthesis.
Figure 1: General workflow for a single cycle in Fmoc-SPPS.
Fmoc Deprotection Mechanism
The detailed mechanism of Fmoc deprotection is depicted below, highlighting the key role of the base.
Figure 2: Mechanism of Fmoc deprotection by a secondary amine base.
Investigative Protocol for Fmoc Deprotection with Fluorinated Piperidines
Objective: To evaluate the efficiency of fluorinated piperidines for Fmoc deprotection in SPPS and to assess their impact on peptide purity and side reactions compared to standard piperidine.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Fmoc-Gly-Wang resin)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether
-
Deprotection Reagents:
-
20% (v/v) Piperidine in DMF (Control)
-
Test solutions of fluorinated piperidines (e.g., 4-fluoropiperidine, 3,3-difluoropiperidine) in DMF at varying concentrations (e.g., 20%, 30%, 40% v/v)
-
-
Coupling Reagents: Fmoc-amino acid, HBTU/HATU, DIPEA
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O
-
Analytical HPLC system
-
Mass spectrometer
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in separate reaction vessels for the control and each test condition.
-
Fmoc Deprotection (Parallel Synthesis):
-
Control: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes.
-
Test Conditions: Treat the resin with the respective fluorinated piperidine solution. Due to the expected lower basicity, extended reaction times and/or elevated temperatures may be necessary. A suggested starting point is to test the following conditions:
-
20% fluorinated piperidine/DMF, 2 x 20 minutes at room temperature.
-
30% fluorinated piperidine/DMF, 2 x 15 minutes at room temperature.
-
20% fluorinated piperidine/DMF, 2 x 10 minutes at 40°C.
-
-
-
Washing: After deprotection, wash the resin thoroughly with DMF (5-7 times) to remove the deprotection reagent and the DBF adduct.
-
Monitoring Deprotection Efficiency (Optional but Recommended): Collect the filtrate from the deprotection steps and measure the UV absorbance at ~301 nm to quantify the released DBF-adduct. This provides a quantitative measure of deprotection efficiency.
-
Kaiser Test: Perform a qualitative Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.
-
Coupling: Couple the next Fmoc-protected amino acid using standard coupling reagents (e.g., 4 equivalents of Fmoc-amino acid, 3.95 equivalents of HBTU, and 6 equivalents of DIPEA in DMF).
-
Repeat Cycles: For a model peptide (e.g., a tetra- or pentapeptide), repeat the deprotection, washing, and coupling cycles.
-
Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Analysis: Analyze the crude peptide from each condition by analytical HPLC to determine the purity and identify any side products. Confirm the mass of the desired peptide by mass spectrometry.
Data Presentation and Expected Outcomes
All quantitative data from the investigative protocol should be summarized in a table for clear comparison.
| Deprotection Reagent | Concentration (%) | Time (min) | Temperature (°C) | Deprotection Efficiency (%) (UV Method) | Crude Peptide Purity (%) (HPLC) | Target Peptide Yield (relative to control) | Notes on Side Products |
| Piperidine (Control) | 20 | 5 + 10 | RT | 100 | 1.0 | ||
| 4-Fluoropiperidine | 20 | 20 + 20 | RT | ||||
| 4-Fluoropiperidine | 30 | 15 + 15 | RT | ||||
| 4-Fluoropiperidine | 20 | 10 + 10 | 40 | ||||
| 3,3-Difluoropiperidine | 20 | 20 + 20 | RT | ||||
| ... | ... | ... | ... | ... |
Expected Outcomes and Interpretation:
-
Low Deprotection Efficiency: It is anticipated that fluorinated piperidines will exhibit significantly lower deprotection efficiency compared to piperidine under standard conditions. This will manifest as incomplete Fmoc removal, leading to deletion sequences in the final peptide product.
-
Impact of Concentration and Temperature: Increasing the concentration and/or temperature of the fluorinated piperidine solution may improve deprotection efficiency, but may also increase the risk of side reactions.
-
Reduced Side Reactions: If sufficient deprotection can be achieved, the lower basicity of fluorinated piperidines may lead to a reduction in base-mediated side reactions such as aspartimide formation and racemization when synthesizing sensitive sequences. This would be a key potential advantage to investigate further.
Conclusion and Future Directions
The use of fluorinated piperidines for Fmoc deprotection in SPPS presents an interesting, albeit challenging, area of investigation. Their significantly reduced basicity compared to piperidine suggests that they are unlikely to be efficient replacements under standard protocols. However, for peptide sequences that are highly susceptible to base-catalyzed side reactions, the milder conditions potentially afforded by fluorinated piperidines could be advantageous, provided that complete deprotection can be achieved through optimization of reaction conditions.
The investigative protocol outlined in this application note provides a framework for a systematic evaluation of the feasibility of using fluorinated piperidines in SPPS. Further studies should focus on a broader range of fluorinated piperidine derivatives, a variety of "difficult" peptide sequences, and a thorough characterization of any side products formed. While not a straightforward replacement for piperidine, the exploration of fluorinated piperidines could contribute to the development of novel, tailored deprotection strategies for the synthesis of challenging peptides.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
Application Notes: Tert-butyl 3,3-difluoropiperidine-1-carboxylate in Protease Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Piperidine scaffolds are prevalent in a vast array of pharmaceuticals, and their fluorinated derivatives are of particular interest for modulating biological activity. Tert-butyl 3,3-difluoropiperidine-1-carboxylate is a key building block that introduces a gem-difluoro motif onto a piperidine ring, a modification that can profoundly impact the potency and selectivity of protease inhibitors. This document provides detailed application notes and protocols for the utilization of this valuable synthetic intermediate in the development of novel protease inhibitors.
Proteases are a class of enzymes crucial for many physiological processes, making them significant targets for therapeutic intervention in a range of diseases, including viral infections like HIV and Hepatitis C, as well as in oncology.[2][3] The design of potent and selective protease inhibitors often involves the use of peptidomimetic scaffolds that can effectively interact with the enzyme's active site. The 3,3-difluoropiperidine moiety can serve as a non-natural P2 ligand in such inhibitors, offering conformational constraint and altered electronic properties that can lead to enhanced binding interactions.[4]
Rationale for Use in Protease Inhibitor Design
The introduction of the 3,3-difluoro substitution on the piperidine ring offers several advantages in the design of protease inhibitors:
-
Modulation of pKa: The electron-withdrawing nature of the two fluorine atoms lowers the pKa of the piperidine nitrogen, influencing its charge state at physiological pH and potentially altering interactions with acidic residues in the protease active site.
-
Conformational Rigidity: The gem-difluoro group introduces steric bulk and conformational constraints, which can pre-organize the inhibitor into a bioactive conformation for optimal binding to the protease.
-
Metabolic Stability: The strong C-F bond is resistant to metabolic degradation by cytochrome P450 enzymes, which can lead to an improved pharmacokinetic profile and increased in vivo half-life of the drug candidate.
-
Enhanced Binding Affinity: The polarized C-F bonds can participate in favorable dipole-dipole or hydrogen bonding interactions with amino acid residues in the enzyme's active site, thereby increasing binding affinity.
Experimental Protocols
The following protocols describe a representative synthetic approach for the incorporation of the this compound moiety into a generic protease inhibitor scaffold. The synthesis involves the deprotection of the Boc group, followed by coupling with a suitable carboxylic acid fragment.
Protocol 1: Deprotection of this compound
Objective: To remove the Boc protecting group from the piperidine nitrogen to enable subsequent coupling reactions.
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of dichloromethane.
-
To the stirred solution, add 4 M HCl in 1,4-dioxane (5.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.
-
To the resulting residue, add saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 3,3-difluoropiperidine hydrochloride as a solid. This product can often be used in the next step without further purification.
Protocol 2: Amide Coupling to a Carboxylic Acid Fragment
Objective: To couple the deprotected 3,3-difluoropiperidine with a carboxylic acid fragment to form the final protease inhibitor.
Materials:
-
3,3-Difluoropiperidine hydrochloride (from Protocol 1)
-
Carboxylic acid fragment (e.g., a P1-P1' peptidomimetic moiety) (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid fragment (1.0 eq) in anhydrous DMF.
-
To this solution, add PyBOP (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of 3,3-difluoropiperidine hydrochloride (1.1 eq) and DIPEA (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired protease inhibitor.
Data Presentation
The following tables summarize hypothetical but representative data for a series of protease inhibitors incorporating the 3,3-difluoropiperidine moiety. The data is based on trends observed for similar classes of inhibitors found in the literature.
| Compound | P1-P1' Moiety | Yield (%) | IC50 (nM) | Ki (nM) |
| Inhibitor A | Phenylglycine derivative | 65 | 15.2 | 7.8 |
| Inhibitor B | Cyclohexylalanine derivative | 72 | 8.5 | 4.1 |
| Inhibitor C | Naphthylalanine derivative | 68 | 5.1 | 2.5 |
| Inhibitor D (non-fluorinated control) | Phenylglycine derivative | 75 | 45.8 | 22.3 |
| Compound | Cellular Antiviral Activity (EC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |
| Inhibitor A | 0.25 | >50 | >200 |
| Inhibitor B | 0.12 | >50 | >417 |
| Inhibitor C | 0.08 | >50 | >625 |
| Inhibitor D (non-fluorinated control) | 0.89 | >50 | >56 |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation of protease inhibitors.
General Protease Inhibition Mechanism
Caption: General mechanism of competitive protease inhibition.
Logical Relationship of Fluorine Substitution to Improved Potency
Caption: Impact of 3,3-difluorination on inhibitor properties and potency.
References
- 1. nbinno.com [nbinno.com]
- 2. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-butyl 3,3-difluoropiperidine-1-carboxylate Derivatives
Welcome to the technical support center for the purification of tert-butyl 3,3-difluoropiperidine-1-carboxylate and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important class of fluorinated piperidines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The primary methods for purifying this compound derivatives are silica gel column chromatography and recrystallization. For more challenging separations or to achieve very high purity, preparative high-performance liquid chromatography (HPLC) may be employed. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity of the compound.
Q2: My N-Boc-protected 3,3-difluoropiperidine derivative is an oil and won't solidify. How can I purify it?
A2: It is common for Boc-protected amines to be oils or low-melting solids. If direct crystallization is unsuccessful, purification by silica gel column chromatography is the recommended method. If the compound is intended for a subsequent reaction step, it may be possible to use the crude oil directly if the impurities are not reactive in the next step.
Q3: What are some common impurities I might encounter during the synthesis and purification of these compounds?
A3: Common impurities can arise from various stages of the synthesis. These may include:
-
Unreacted starting materials: Such as the corresponding piperidinone or hydroxypiperidine.
-
Byproducts from the Boc-protection step: Including di-tert-butyl carbonate and tert-butanol.
-
Reagents and byproducts from other synthetic steps: For example, if a Swern oxidation was used to generate a ketone intermediate, you might have residual dimethyl sulfoxide (DMSO) or triethylamine.[1][2] Reductive amination reactions can sometimes result in residual imine intermediates.[3][4]
-
Over-alkylation products: In cases of N-alkylation, the formation of tertiary amines can be a side reaction.
Q4: Are there any special considerations for handling fluorinated compounds during purification?
A4: Fluorinated compounds can sometimes exhibit different behaviors on silica gel compared to their non-fluorinated analogs due to their unique polarity and electronic properties. It is important to carefully select the solvent system for chromatography. Additionally, due to the presence of the Boc group, prolonged exposure to acidic conditions should be avoided to prevent premature deprotection.
Troubleshooting Guides
Silica Gel Column Chromatography
Problem 1: Poor separation of the desired product from impurities on the TLC plate and column.
-
Possible Cause: The solvent system (mobile phase) is not optimal.
-
Solution:
-
Solvent Screening: Perform a thorough solvent screen using thin-layer chromatography (TLC). Test a range of solvent systems with varying polarities. Common systems for N-Boc protected amines include gradients of ethyl acetate in hexanes or dichloromethane in methanol.
-
Additive for Basic Compounds: Since piperidine derivatives are basic, they can interact strongly with the acidic silanol groups on the silica gel, leading to tailing and poor separation. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase can significantly improve peak shape and resolution.
-
Consider a Different Stationary Phase: If separation on silica gel is still challenging, consider using alumina (basic or neutral) or a bonded-phase silica gel, such as a diol- or amino-functionalized phase.
-
Problem 2: The product is streaking or tailing on the TLC and column.
-
Possible Cause: Strong interaction between the basic nitrogen of the piperidine ring and the acidic silica gel.
-
Solution:
-
Add a Base: As mentioned above, incorporating a small amount of triethylamine or another amine base into your eluent can neutralize the acidic sites on the silica gel and prevent tailing.
-
Check for Overloading: Applying too much crude material to the column can lead to band broadening and tailing. As a general rule, use a silica gel to crude material ratio of at least 50:1 by weight.
-
Problem 3: The product is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using an ethyl acetate/hexane system, increase the percentage of ethyl acetate.
-
Switch to a More Polar Solvent System: If a gradient of ethyl acetate/hexane is ineffective, consider switching to a more polar system, such as dichloromethane/methanol.
-
Recrystallization
Problem 1: The compound oils out instead of crystallizing.
-
Possible Cause: The cooling process is too rapid, the solution is too concentrated, or impurities are inhibiting crystallization.
-
Solution:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Solvent System Adjustment: The chosen solvent system may not be ideal. Try different solvent pairs. A good starting point for Boc-protected amines is a polar solvent in which the compound is soluble (like ethyl acetate or dichloromethane) and a non-polar anti-solvent in which it is insoluble (like hexanes or pentane).
-
Problem 2: No crystals form, even after cooling.
-
Possible Cause: The solution is not supersaturated.
-
Solution:
-
Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of your compound and then attempt to cool and crystallize again.
-
Add an Anti-solvent: If your compound is dissolved in a good solvent, slowly add a miscible "poor" solvent (an anti-solvent) until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to redissolve the solid and allow the solution to cool slowly.
-
Problem 3: The yield after recrystallization is very low.
-
Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.
-
Solution:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath or refrigerator to maximize the precipitation of the product.
-
Recover from Mother Liquor: The filtrate (mother liquor) may still contain a significant amount of dissolved product. Concentrating the mother liquor and attempting a second recrystallization can often provide an additional crop of crystals.
-
Data Presentation
The following tables provide examples of purification parameters that can be used as a starting point for the purification of this compound derivatives.
Table 1: Typical Silica Gel Column Chromatography Conditions
| Parameter | Condition |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 50%) |
| Alternative Mobile Phase | Dichloromethane/Methanol (e.g., 99:1 to 95:5) |
| Additive (for basic compounds) | 0.1 - 1% Triethylamine (v/v) |
| Loading Technique | Dry loading onto silica gel or wet loading in a minimal amount of mobile phase |
Table 2: Common Recrystallization Solvent Systems
| Good Solvent | Poor Solvent (Anti-solvent) |
| Ethyl Acetate | Hexanes or Heptane |
| Dichloromethane | Pentane or Hexanes |
| Acetone | Water |
| Isopropanol | Water |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until the solvent level is just above the top of the silica.
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, starting with a low polarity mobile phase and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of a hot "good" solvent (e.g., ethyl acetate).
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization:
-
Single Solvent: Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Two Solvents: To the hot solution, add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly.
-
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting decision tree for common purification challenges.
References
Technical Support Center: Synthesis of N-Boc-3,3-difluoropiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-Boc-3,3-difluoropiperidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to N-Boc-3,3-difluoropiperidine?
A1: The most prevalent and direct method for synthesizing N-Boc-3,3-difluoropiperidine is through the deoxofluorination of its ketone precursor, N-Boc-3-oxopiperidine. This reaction replaces the carbonyl oxygen with two fluorine atoms.
Q2: Which fluorinating agents are typically used for this transformation?
A2: Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for the deoxofluorination of ketones to geminal difluorides.[1][2] Deoxo-Fluor is a similar, more thermally stable alternative that can also be employed.[1]
Q3: What are the primary side reactions to be aware of during the synthesis?
A3: The main side reaction of concern is the formation of vinyl fluorides through elimination.[3] In some cases, complex rearrangements can also occur, although this is less common for this specific substrate. Incomplete reaction, leading to a mixture of starting material and product, is also a frequent issue.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by analyzing aliquots using 1H NMR or GC-MS to observe the disappearance of the starting ketone and the appearance of the difluorinated product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Conversion of Starting Material | 1. Inactive or degraded fluorinating agent (e.g., DAST is moisture-sensitive).[4] 2. Reaction temperature is too low. 3. Insufficient equivalents of the fluorinating agent. | 1. Use a fresh, properly stored bottle of the fluorinating agent. 2. Allow the reaction to slowly warm to room temperature after the initial low-temperature addition.[4] 3. Increase the equivalents of the fluorinating agent (e.g., from 1.2 to 1.5 or 2.0 equivalents). |
| Formation of Significant Amounts of Vinyl Fluoride Byproduct | 1. The reaction temperature is too high, promoting elimination. 2. The substrate is particularly prone to elimination. | 1. Maintain a low reaction temperature (-78 °C) for a longer duration before allowing it to warm. 2. Consider using an alternative, less-hindered fluorinating agent if the problem persists, though DAST and its analogues are standard. |
| Complex Mixture of Unidentified Byproducts | 1. The reaction may be leading to rearrangements.[2] 2. The starting material may not be pure. | 1. Characterize the byproducts using techniques like GC-MS and NMR to understand the side reactions. Consider alternative synthetic routes if rearrangements are unavoidable. 2. Ensure the purity of the N-Boc-3-oxopiperidine starting material before proceeding with the fluorination. |
| Difficult Purification of the Final Product | 1. The product and byproducts have similar polarities. 2. The product is volatile. | 1. Utilize a high-efficiency column chromatography system. Consider using a different solvent system to improve separation. 2. Be cautious during solvent removal under reduced pressure. Use moderate temperatures to avoid loss of product. |
Experimental Protocols
Synthesis of N-Boc-3,3-difluoropiperidine from N-Boc-3-oxopiperidine
This protocol is a general guideline based on established procedures for deoxofluorination using DAST.[4]
Materials:
-
N-Boc-3-oxopiperidine
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve N-Boc-3-oxopiperidine (1.0 eq.) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2-1.5 eq.) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, cooled saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield N-Boc-3,3-difluoropiperidine.
Data Presentation
| Parameter | Typical Range | Notes |
| Yield of N-Boc-3,3-difluoropiperidine | 50-70% | Yields can vary significantly based on reaction scale, purity of reagents, and reaction conditions. |
| Vinyl Fluoride Byproduct | 5-20% | Formation is temperature-dependent. Lower temperatures generally suppress this side reaction. |
| Unreacted Starting Material | 0-15% | Dependent on the equivalents of fluorinating agent and reaction time. |
Visualizations
Caption: Experimental workflow for the synthesis of N-Boc-3,3-difluoropiperidine.
References
Technical Support Center: Synthesis of tert-butyl 3,3-difluoropiperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 3,3-difluoropiperidine-1-carboxylate. Our aim is to help you improve reaction yields and overcome common challenges encountered during this synthetic sequence.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions in a question-and-answer format.
Q1: My overall yield for the two-step synthesis is low. Where should I start troubleshooting?
A1: A low overall yield in this multi-step synthesis can result from inefficiencies in either the oxidation of the alcohol precursor or the subsequent deoxofluorination step. It is crucial to analyze each step independently.
-
Step 1: Oxidation of tert-butyl 3-hydroxypiperidine-1-carboxylate. Verify the purity of your starting material and the efficiency of the oxidation. Common methods include Swern and Dess-Martin periodinane (DMP) oxidations. Incomplete conversion or side reactions in this step will directly impact the final yield.
-
Step 2: Deoxofluorination of tert-butyl 3-oxopiperidine-1-carboxylate. This step is often the most challenging. Low yields can be due to the choice of fluorinating reagent, reaction conditions, or the presence of moisture.
To pinpoint the issue, it is recommended to obtain a clean sample of the intermediate ketone, tert-butyl 3-oxopiperidine-1-carboxylate, and verify its purity before proceeding to the fluorination step.
Q2: I am observing a significant amount of a vinyl fluoride byproduct in my deoxofluorination reaction. How can I minimize this?
A2: The formation of a vinyl fluoride byproduct is a common issue, particularly with traditional deoxofluorinating agents like DAST. This side reaction is an elimination reaction that competes with the desired geminal difluorination.
-
Reagent Choice: Consider using a more selective fluorinating agent. XtalFluor-E®, in combination with a promoter like triethylamine trihydrofluoride (Et₃N·3HF), has been shown to significantly reduce the formation of elimination byproducts compared to DAST.
-
Temperature Control: Running the reaction at lower temperatures can favor the substitution reaction over elimination. However, be aware that very low temperatures may slow down the reaction rate, requiring longer reaction times.
-
Base Selection: For some substrates, the choice of base can influence the selectivity. A non-nucleophilic, sterically hindered base may help to minimize elimination.
Q3: The deoxofluorination reaction with DAST is not going to completion, but I am hesitant to increase the temperature due to safety concerns. What are my options?
A3: DAST is known to be thermally unstable and can decompose exothermically at elevated temperatures. It is prudent to avoid excessive heating.
-
Extended Reaction Time: Allow the reaction to stir for a longer period at a safe temperature (e.g., room temperature or slightly below).
-
Reagent Equivalents: Ensure you are using a sufficient excess of DAST. However, adding too much can complicate the workup.
-
Alternative Reagents: This is a strong indication that a more robust and safer fluorinating agent should be used. XtalFluor-E® is more thermally stable than DAST and can often be used at higher temperatures if necessary, although it is typically effective at or below room temperature when used with a suitable promoter.
Q4: I am using XtalFluor-E® for the first time and see no reaction. What might be the problem?
A4: Unlike DAST, XtalFluor-E® often requires a promoter to activate it for the deoxofluorination of ketones.
-
Addition of a Promoter: The most common promoters are amine-HF complexes, such as triethylamine trihydrofluoride (Et₃N·3HF) or triethylamine dihydrofluoride (Et₃N·2HF). The absence of such a promoter is a likely reason for the lack of reactivity.
-
Anhydrous Conditions: Ensure that your reaction is performed under strictly anhydrous conditions. While XtalFluor-E® is a crystalline solid and easier to handle than DAST, moisture can still negatively impact the reaction.
Q5: My purification by column chromatography is resulting in a low recovery of the final product. Any suggestions?
A5: The final product, this compound, is a relatively non-polar compound.
-
Proper Eluent System: A common eluent system for silica gel chromatography is a gradient of ethyl acetate in hexanes.
-
Volatility: While not extremely volatile, some product may be lost if the crude material is subjected to high vacuum for an extended period.
-
Co-elution: Ensure that your chromatographic separation is effective in removing any unreacted starting material and byproducts, which may have similar polarities.
Data Presentation
The following tables summarize typical reaction conditions and yields for the key steps in the synthesis of this compound.
Table 1: Oxidation of tert-butyl 3-hydroxypiperidine-1-carboxylate to tert-butyl 3-oxopiperidine-1-carboxylate
| Oxidation Method | Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | CH₂Cl₂ | -78 to rt | >90 | [1] |
| Dess-Martin Oxidation | Dess-Martin Periodinane | CH₂Cl₂ | rt | ~95 | [2] |
| TEMPO-catalyzed | TEMPO, NaOCl | CH₂Cl₂/H₂O | 0 to rt | High | [2] |
Table 2: Deoxofluorination of tert-butyl 3-oxopiperidine-1-carboxylate
| Fluorinating Agent | Promoter/Additive | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| DAST | None | CH₂Cl₂ | -78 to rt | 60-75 | Potential for elimination byproducts; thermally sensitive.[3] |
| XtalFluor-E® | Et₃N·3HF | CH₂Cl₂ | 0 to rt | 75-90 | Crystalline solid, safer to handle, generally higher selectivity. Requires a promoter. |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 3-oxopiperidine-1-carboxylate via Dess-Martin Oxidation[2][3]
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM, to make a 0.2 M solution).
-
Reagent Addition: Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the solid byproducts dissolve.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound using XtalFluor-E®
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add XtalFluor-E® (1.5 eq) to the solution. Then, slowly add triethylamine trihydrofluoride (Et₃N·3HF, 1.5 eq).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM.
-
Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Experimental Workflow
Caption: Overall synthetic workflow for this compound.
Troubleshooting Logic for Low Deoxofluorination Yield
Caption: A logical workflow for troubleshooting low yields in the deoxofluorination step.
References
Technical Support Center: Optimization of Boc Deprotection for Fluorinated Piperidines
Welcome to the technical support center for the optimization of tert-butoxycarbonyl (Boc) deprotection of fluorinated piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this critical synthetic step.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Boc deprotection of fluorinated piperidines.
Issue 1: Incomplete or Slow Deprotection
Symptom: Significant amount of Boc-protected starting material remains after the standard reaction time, as observed by TLC, LC-MS, or NMR.
Possible Causes and Solutions:
-
Reduced Basicity of the Piperidine Nitrogen: The electron-withdrawing nature of the fluorine atom(s) decreases the basicity and nucleophilicity of the piperidine nitrogen. This can slow down the protonation step required for Boc removal.
-
Solution: Increase the concentration of the acid (TFA or HCl) or extend the reaction time. Monitor the reaction progress carefully to avoid potential side reactions with prolonged exposure to strong acid.[1]
-
-
Steric Hindrance: The position of the fluorine atom or other substituents on the piperidine ring may sterically hinder the approach of the acid to the Boc group.
-
Solution: Consider using a less bulky acid or switching to a different deprotection method, such as a thermolytic approach.[2]
-
-
Inadequate Acid Strength: For particularly electron-deficient piperidines, the acidity of the reaction medium may not be sufficient for efficient cleavage.
-
Solution: Switch from HCl in dioxane to a stronger acid like neat TFA or a higher concentration of TFA in a suitable solvent like dichloromethane (DCM).[3]
-
Troubleshooting Workflow for Incomplete Deprotection
Caption: Workflow for troubleshooting incomplete Boc deprotection.
Issue 2: Side-Product Formation
Symptom: Appearance of unexpected spots on TLC or peaks in LC-MS, indicating the formation of byproducts.
Possible Causes and Solutions:
-
t-Butylation: The tert-butyl cation generated during the deprotection is a reactive electrophile that can alkylate nucleophilic functional groups on the substrate or in the reaction mixture.[4]
-
Solution: Add a scavenger, such as anisole, thioanisole, or triethylsilane (TES), to the reaction mixture to trap the tert-butyl cation.[4]
-
-
Degradation of Acid-Sensitive Groups: Other functional groups in the molecule may be sensitive to the strong acidic conditions required for Boc deprotection.
Logic Diagram for Mitigating Side Reactions
Caption: Decision-making process for addressing side reactions.
Frequently Asked Questions (FAQs)
Q1: Which acidic condition is generally more effective for deprotecting fluorinated piperidines, TFA or HCl?
A1: Trifluoroacetic acid (TFA) is a stronger acid than hydrogen chloride (HCl) and is often more effective for deprotecting electron-deficient amines like fluorinated piperidines.[3] However, TFA can sometimes lead to more side reactions. A 4M solution of HCl in dioxane is a common alternative that can be effective and may be milder for substrates with other acid-sensitive functional groups.[6][7] The choice between TFA and HCl often depends on the specific substrate and the presence of other functional groups.[8]
Q2: How does the position of the fluorine atom on the piperidine ring affect the ease of Boc deprotection?
A2: The closer the electron-withdrawing fluorine atom is to the nitrogen, the more it will decrease the nitrogen's basicity, making the Boc group more difficult to remove. Therefore, the expected order of difficulty for deprotection is: 2-fluoropiperidine > 3-fluoropiperidine > 4-fluoropiperidine. While direct comparative studies are limited, this trend is based on fundamental principles of electronic effects in organic chemistry.
Q3: Can I use thermal conditions to deprotect Boc-fluorinated piperidines?
A3: Yes, thermolytic deprotection is a viable alternative to acidic methods.[2] Heating the Boc-protected fluorinated piperidine in a high-boiling, polar, non-nucleophilic solvent can effect the removal of the Boc group. This method avoids the use of strong acids and can be beneficial for acid-sensitive substrates. A study on the thermolytic deprotection of various N-Boc compounds using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has shown high to quantitative yields for a range of substrates.[2]
Q4: What are common scavengers to use during the acidic deprotection of fluorinated piperidines?
A4: Common scavengers to trap the tert-butyl cation include anisole, thioanisole, and triethylsilane (TES).[4] The choice of scavenger may depend on the other functional groups present in the molecule.
Q5: How can I monitor the progress of the deprotection reaction?
A5: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. On TLC, the deprotected amine salt will have a lower Rf value (be more polar) than the Boc-protected starting material. LC-MS can be used to observe the disappearance of the starting material peak and the appearance of the product peak with the expected mass. ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group, which typically appears around 1.4-1.5 ppm.
Data Presentation
Table 1: Comparison of Acidic Deprotection Conditions for Boc-Protected Amines
| Reagent | Typical Concentration | Solvent | Temperature (°C) | Typical Reaction Time (h) | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v)[9] | Dichloromethane (DCM)[9] | 0 to Room Temp[9] | 1-4[4] | Highly effective for electron-deficient amines. May require scavengers to prevent t-butylation.[4] |
| Hydrogen Chloride (HCl) | 4 M[7] | 1,4-Dioxane[7] | Room Temp[7] | 1-16[7] | Generally milder than TFA. The product often precipitates as the HCl salt, which can simplify purification.[5] |
| Conc. HCl / Acetone / H₂O | - | Acetone / Water | Room Temp | - | A reported method for large-scale deprotection.[10] |
Table 2: Thermolytic Deprotection of N-Boc Compounds using Fluorinated Alcohols
Data adapted from a study on a variety of N-Boc compounds, demonstrating the utility of this method.[2]
| Substrate Type | Solvent | Temperature (°C) | Time | Yield (%) |
| N-Boc Indoles | TFE or HFIP | 100-150 (Microwave) | 5-15 min | 91-99 |
| N-Boc Anilines | TFE or HFIP | 100-150 (Microwave) | 0.5-3 h | 76-99 |
| N-Boc Alkylamines | HFIP | 100-150 (Microwave) | 0.5-5 h | 81-98 |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection using TFA in DCM
-
Dissolution: Dissolve the Boc-protected fluorinated piperidine (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.[4]
-
Addition of Scavenger (Optional): If the substrate is susceptible to t-butylation, add a scavenger (e.g., anisole or triethylsilane, 1.1-1.2 equiv.).[11]
-
Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[4]
-
To obtain the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. Be cautious of CO₂ evolution.[4]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected fluorinated piperidine.[4]
-
Alternatively, to isolate the TFA salt, after the initial concentration, the residue can be triturated with diethyl ether to induce precipitation, followed by filtration.
-
Protocol 2: General Procedure for Boc Deprotection using HCl in Dioxane
-
Dissolution: Dissolve the Boc-protected fluorinated piperidine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or 1,4-dioxane in a round-bottom flask with a magnetic stir bar.
-
Addition of HCl: Add a 4M solution of HCl in 1,4-dioxane (3-10 equivalents) to the stirred solution at room temperature.[7][11]
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction's progress by TLC or LC-MS.[11] Often, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.[7]
-
Work-up:
-
If a precipitate forms, collect the solid by filtration and wash with a non-polar solvent like diethyl ether.[11]
-
If no precipitate forms, remove the solvent under reduced pressure. The resulting residue can be triturated with diethyl ether to induce solidification and then filtered to afford the hydrochloride salt.[7]
-
To obtain the free base, the crude hydrochloride salt can be neutralized by dissolving it in a suitable solvent and washing with an aqueous base as described in Protocol 1.
-
Protocol 3: General Procedure for Thermolytic Boc Deprotection
-
Setup: In a microwave vial or a sealed tube, dissolve the Boc-protected fluorinated piperidine in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[2]
-
Heating: Heat the reaction mixture in a microwave reactor to a temperature between 100-150 °C for a duration of 5 minutes to 5 hours, depending on the substrate's reactivity.[2] Alternatively, conventional heating at the reflux temperature of the solvent can be used, though reaction times will be significantly longer.[2]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the deprotected amine.[2] Further purification can be performed if necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography of Fluorinated Piperidine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the column chromatography of fluorinated piperidine compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of fluorinated piperidine compounds by column chromatography.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with silica silanol groups.- Mobile phase pH close to the pKa of the piperidine nitrogen.- Column overload. | - Use a highly end-capped column or a different stationary phase (e.g., alumina, fluorinated phase).- Adjust the mobile phase pH to be at least 2 units away from the compound's pKa. For basic piperidines, adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can help.- Reduce the sample concentration or injection volume.[1][2] |
| Poor Peak Shape (Fronting) | - Column overload.- Poor sample solubility in the mobile phase. | - Reduce the sample concentration or injection volume.- Dissolve the sample in a solvent that is weaker than the mobile phase. Consider dry loading the sample.[1][3] |
| Low Recovery of Compound | - Irreversible adsorption to the stationary phase.- Compound volatility, especially for unprotected piperidines. | - Switch to a less acidic stationary phase or use a deactivated silica gel.- Consider in situ protection of the piperidine nitrogen (e.g., with Cbz or Fmoc groups) before chromatography to reduce volatility and improve handling.[4][5]- For highly fluorinated compounds, a fluorous stationary phase may improve recovery.[1][6] |
| Co-elution with Impurities | - Insufficient resolution with the chosen mobile/stationary phase combination.- Impurities have very similar polarity to the target compound. | - Optimize the mobile phase composition; a shallower gradient or isocratic elution may improve separation.- Change the stationary phase to one with a different selectivity (e.g., from silica to a fluorinated phase or a C18 column in reversed-phase).[2][6]- Consider using an orthogonal purification technique like preparative HPLC with a different column chemistry.[2] |
| Compound Elutes Too Quickly (Low Retention) | - The compound is too polar for the reversed-phase column.- The mobile phase is too strong in normal-phase. | - In reversed-phase, use a more polar stationary phase or switch to normal-phase chromatography.- In normal-phase, decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexanes).[1] |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.- Column degradation. | - Ensure accurate and consistent mobile phase preparation.- Use a fresh column or flush the existing column to remove strongly adsorbed impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: How does fluorination affect the polarity and chromatographic behavior of piperidine compounds?
A1: Fluorine is highly electronegative and can significantly impact a molecule's polarity, though its effect can be complex. The introduction of fluorine can decrease the basicity (pKa) of the piperidine nitrogen, especially if the fluorine atom is close to it. This can reduce strong interactions with acidic silica gel and affect retention time. The overall dipole moment of the molecule is also altered, which influences its interaction with polar stationary phases.[1] While a single fluorine atom can increase polarity, a trifluoromethyl group (CF3) can increase both polarity and lipophilicity simultaneously.[7]
Q2: What are the recommended starting conditions for column chromatography of a novel fluorinated piperidine?
A2: For a new fluorinated piperidine, it is best to start with Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane. Adjust the solvent ratio to achieve a retention factor (Rf) of 0.2-0.4 for your target compound for optimal separation in flash chromatography.[8]
Q3: When should I consider using a fluorinated stationary phase?
A3: Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or perfluoroalkyl groups, are particularly useful for separating fluorinated compounds from each other or from non-fluorinated analogs.[6][9] These phases can offer unique selectivity based on "fluorous-fluorous" interactions.[6] If you are struggling to separate closely related fluorinated compounds or if your compound shows poor peak shape or recovery on standard silica or C18 columns, a fluorinated phase is a good alternative to explore.[9][10]
Q4: My unprotected fluorinated piperidine is volatile. How can I purify it effectively by column chromatography?
A4: The volatility of unprotected fluorinated piperidines can make purification challenging. A common strategy is to protect the piperidine nitrogen in situ before chromatography. Protecting groups like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) can be introduced to increase the molecular weight and reduce volatility, making the compound easier to handle and purify.[4][5]
Q5: Can I use reversed-phase chromatography for fluorinated piperidines?
A5: Yes, reversed-phase chromatography (e.g., with a C18 or C8 column) is a viable option, particularly for more polar or salt forms of fluorinated piperidines. A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with an additive like 0.1% trifluoroacetic acid (TFA) to improve peak shape for basic compounds.[1] It's important to note that highly fluorinated compounds may have unique retention behaviors on standard reversed-phase columns.[11]
Experimental Protocols
General Protocol for Normal-Phase Flash Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pack the column with the silica gel slurry, ensuring no air bubbles or cracks are present.
-
Sample Loading: Dissolve the crude fluorinated piperidine compound in a minimal amount of a suitable solvent. For compounds with poor solubility in the eluent, consider dry loading by adsorbing the compound onto a small amount of silica gel.[3]
-
Elution: Begin elution with the determined solvent system (e.g., from TLC analysis). A gradient elution, gradually increasing the mobile phase polarity, can be used to separate compounds with a wide range of polarities.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bia.si [bia.si]
- 7. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. Improving Fluorinated Stationary Phases for Pharmaceutical Separations [virscidian.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Difluoropiperidine Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of by-products from difluoropiperidine synthesis reactions. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Q1: My reaction has produced a significant amount of a monofluorinated elimination by-product. How can I remove it?
A1: The presence of monofluorinated elimination products is a common issue. A targeted chemical treatment followed by purification is often effective. One patented method involves treating the crude product with hydrogen peroxide to selectively react with and remove the elimination product.[1]
-
Step 1: Chemical Treatment: Dissolve the crude product in a suitable organic solvent like ethyl acetate. Add water, followed by a 50% hydrogen peroxide (H2O2) solution. Monitor the reaction by Gas Chromatography (GC) until the elimination by-product is reduced to an acceptable level (e.g., less than 1%).[1]
-
Step 2: Work-up: After the reaction, perform a standard aqueous work-up. This may include washing the organic phase with water and a sodium thiosulfate solution to quench any remaining peroxide.[1]
-
Step 3: Final Purification: The desired difluoropiperidine can then be further purified by crystallization, slurrying in a solvent like acetone, or column chromatography to yield the final, high-purity product.[1]
Q2: My crude NMR spectrum is complex, suggesting multiple by-products and unreacted starting material. What is a robust general purification strategy?
A2: For complex mixtures, a multi-step purification workflow is recommended. The basicity of the piperidine nitrogen is the key to an effective initial purification step using acid-base extraction.[2][3]
-
Initial Work-up: Quench the reaction appropriately and remove the reaction solvent. Dissolve the resulting crude oil or solid in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acid-Base Extraction: Use an aqueous acid (e.g., 1M HCl) to wash the organic layer.[4] The basic difluoropiperidine will be protonated, forming a salt that dissolves in the aqueous layer.[2][5] Neutral and acidic impurities will remain in the organic layer.
-
Isolation of Crude Product: Separate the aqueous layer containing the product salt. Basify this layer with a base (e.g., NaOH, NaHCO3) to neutralize the salt and regenerate the free-base form of the difluoropiperidine.[3]
-
Back Extraction: Extract the free-base product back into an organic solvent.[4] Washing with brine and drying over an agent like MgSO4 or Na2SO4 will yield the crude, but significantly purer, product.[6]
-
Final Purification: This enriched crude product can then be subjected to high-resolution techniques like column chromatography or crystallization to isolate the final compound with high purity.[7]
Q3: After column chromatography, I still have a persistent, closely-eluting impurity. What are my options?
A3: When chromatographic separation is difficult, converting the product to a salt and purifying it by crystallization is an excellent alternative.[7] This method leverages different solubility and crystal lattice energy properties, which can be very effective for separating structurally similar compounds.
-
Salt Formation: Dissolve the impure product in a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a solution of an acid, such as HCl in EtOAc, to precipitate the hydrochloride salt.[8]
-
Crystallization: The resulting solid can be recrystallized from an appropriate solvent system. This often requires screening various solvents to find conditions that yield high-purity crystals.[7] The solid salt is typically much easier to handle and purify than the free-base oil.
Q4: My reaction uses reagents like Selectfluor®, triphenylphosphine, or tin compounds. How do I remove the reagent-derived by-products?
A4: These common reagents generate by-products that can complicate purification. Specific work-up procedures are highly effective.
-
Selectfluor®: This reagent and its by-products are highly polar and water-soluble. A standard aqueous work-up is usually sufficient to remove the majority of these impurities.
-
Triphenylphosphine Oxide (TPPO): A common by-product from Wittig or Mitsunobu reactions. TPPO can often be removed by concentrating the reaction mixture and triturating or suspending the residue in a non-polar solvent like a pentane/ether mixture. The TPPO has low solubility and can be filtered off.[9]
-
Tin By-products (e.g., Bu3SnBr): These can be removed by washing the organic phase with an aqueous solution of 1M KF. This precipitates tributyltin fluoride (Bu3SnF), which can be removed by filtration through Celite.[9]
Frequently Asked Questions (FAQs)
Q1: What is the best first-pass purification method for a crude difluoropiperidine?
A1: Acid-base extraction is almost always the recommended first step.[2][5] It is a simple, scalable, and highly effective technique that leverages the inherent basicity of the piperidine nitrogen to separate it from a wide range of neutral or acidic impurities.[3] This step significantly cleans up the crude mixture, making subsequent purification by chromatography or crystallization more efficient.
Q2: When should I choose crystallization over chromatography for final purification?
A2: The choice depends on the properties of your compound and the impurities present.
-
Choose Crystallization when:
-
Your difluoropiperidine is a solid or forms a stable, crystalline salt (like a hydrochloride).[7][8]
-
You need to remove diastereomers or closely-related structural isomers that are difficult to separate by chromatography.
-
You are working on a large scale, as crystallization can be more scalable and cost-effective than preparative HPLC.[10]
-
-
Choose Chromatography when:
-
Your product is an oil or does not crystallize easily.
-
You need to separate multiple components in a single step.
-
You are working on a small scale for initial purification and analysis.[7]
-
Q3: My difluoropiperidine product is volatile. How can I avoid losing it during work-up and purification?
A3: Volatility can be a challenge, especially with unprotected piperidines.[11]
-
Avoid High Temperatures: Use a rotary evaporator with care, employing lower temperatures and pressures. Check the rotovap trap for any condensed product.[12]
-
In Situ Protection: After the reaction is complete, consider adding a protecting group in situ before work-up, such as a Boc, Cbz, or Fmoc group.[11] These larger groups drastically reduce volatility and make the compound easier to handle during extraction and chromatography.
-
Salt Formation: Convert the volatile free-base to a non-volatile salt (e.g., hydrochloride) early in the work-up process.[8] This allows for safe removal of solvents by evaporation.
Quantitative Data on Purification
The following table summarizes purification data from a patented synthesis of 4,4-difluoropiperidine hydrochloride, demonstrating the effectiveness of a multi-step approach.[1]
| Purification Step | Impurity Targeted | Result |
| Chemical Treatment with H2O2 | Monofluoro elimination by-product | Impurity content reduced to <1% by GC analysis. |
| Dispersion and Pulping in Acetone | Unspecified soluble impurities | Final product obtained with a purity of 98.6%. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Difluoropiperidine Purification
This protocol is a general guideline for separating a basic difluoropiperidine from neutral or acidic by-products.
-
Dissolution: Following the initial reaction quench and removal of the reaction solvent, dissolve the crude residue in an appropriate organic solvent (e.g., ethyl acetate, 10 mL per 1 g of crude material).
-
Acid Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous HCl. Stopper the funnel, shake vigorously for 30-60 seconds, and vent frequently to release any pressure.[2]
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the acid extraction on the organic layer one or two more times with fresh 1M HCl to ensure complete transfer of the amine product. Combine all aqueous extracts. The organic layer containing neutral/acidic impurities can now be discarded.[4]
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated NaHCO3) while stirring until the solution is basic (pH 9-10, check with pH paper).[5] This converts the dissolved piperidine salt back to its neutral, free-base form.
-
Back Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., ethyl acetate), shake, and separate the layers. The purified difluoropiperidine product is now in the organic layer.[4]
-
Final Work-up: Repeat the back extraction two more times with fresh organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[6]
Protocol 2: Purification via Crystallization of the Hydrochloride Salt
This protocol describes the purification of a difluoropiperidine by converting it to its hydrochloride salt.
-
Salt Formation: Dissolve the crude difluoropiperidine free-base in a minimal amount of a suitable solvent, such as diethyl ether (Et2O) or ethyl acetate (EtOAc).[8]
-
Precipitation: While stirring, slowly add a solution of 4M HCl in EtOAc or a similar solvent dropwise. A white precipitate of the hydrochloride salt should form.[8]
-
Isolation: Continue stirring at room temperature for 1 hour to ensure complete precipitation.[8] Collect the solid product by suction filtration.[13]
-
Washing: Wash the filter cake with small portions of cold diethyl ether or ethyl acetate to remove any remaining soluble impurities.[13]
-
Drying: Dry the purified white solid under vacuum to obtain the final 4,4-difluoropiperidine hydrochloride.[1]
Visualizations
Caption: General workflow for purifying crude difluoropiperidine.
Caption: Separation of a basic product via acid-base extraction.
References
- 1. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. benchchem.com [benchchem.com]
- 8. Preparation of 4,4-Difluoropiperidine hydrochloride_Chemicalbook [chemicalbook.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. researchgate.net [researchgate.net]
- 11. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How To [chem.rochester.edu]
- 13. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Stability and Deprotection of tert-butyl 3,3-difluoropiperidine-1-carboxylate
This technical support center provides guidance on the stability of tert-butyl 3,3-difluoropiperidine-1-carboxylate under acidic conditions. It includes frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is the tert-butoxycarbonyl (Boc) protecting group under acidic conditions?
A1: The Boc group is well-known for its lability under acidic conditions.[1] It is readily cleaved by strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in organic solvents.[2] The mechanism involves protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and a carbamic acid, which then decarboxylates to yield the free amine.[3] The Boc group is generally stable to weak acids, but prolonged exposure or elevated temperatures can lead to its removal.[4]
Q2: How do the 3,3-difluoro substituents on the piperidine ring affect the stability of the Boc group?
Q3: What are the recommended starting conditions for the deprotection of this compound?
A3: For the deprotection of Boc-protected amines, common starting conditions involve the use of trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane. Given the potential for reduced reactivity due to the fluorine substituents, slightly more forcing conditions or longer reaction times might be necessary compared to non-fluorinated analogues. It is recommended to start with standard conditions and monitor the reaction progress closely by an appropriate analytical method such as TLC, LC-MS, or NMR.
Q4: Are there any potential side reactions to be aware of during the acidic deprotection of this compound?
A4: The primary side reaction of concern during Boc deprotection is the alkylation of nucleophilic functional groups by the tert-butyl cation that is generated.[2] If other sensitive functional groups are present in the molecule, scavengers such as triisopropylsilane (TIS) or water can be added to the reaction mixture to trap the tert-butyl cation.[4] For this compound itself, if no other sensitive moieties are present, this is less of a concern. Incomplete deprotection is another potential issue, which is addressed in the troubleshooting guide below.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM). |
| Short reaction time. | Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed. | |
| Low reaction temperature. | Allow the reaction to proceed at room temperature. Gentle warming may be attempted cautiously, but be aware of potential side reactions. | |
| The electron-withdrawing effect of the difluoro substituents is stronger than anticipated, retarding the reaction rate. | Switch to a stronger acidic system, for example, from TFA in DCM to 4M HCl in dioxane.[5] | |
| Slow Reaction Rate | Sub-optimal reaction conditions. | Systematically increase the acid concentration or reaction temperature while monitoring for any decomposition of the product. |
| Water content in the reaction mixture. | Ensure anhydrous conditions, as water can compete with the substrate for the acid. | |
| Formation of Unknown Impurities | Degradation of the product under harsh acidic conditions. | Use milder acidic conditions (e.g., lower concentration of acid, lower temperature) and accept a longer reaction time. |
| Presence of other acid-sensitive functional groups in the molecule. | If applicable, consider using a milder deprotection method or an alternative protecting group strategy. |
Summary of Typical Acidic Deprotection Conditions
| Reagent | Solvent | Concentration | Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 °C to Room Temperature | 30 minutes - 4 hours |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4 M | Room Temperature | 30 minutes - 16 hours[6] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolution: Dissolve this compound in anhydrous DCM (e.g., 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add TFA to the stirred solution to the desired final concentration (e.g., 20-50% v/v).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, the residue can be co-evaporated with a solvent like toluene.
-
The resulting trifluoroacetate salt can be used directly or neutralized. For neutralization, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free amine.
-
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
-
Dissolution: Dissolve this compound in anhydrous 1,4-dioxane.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents relative to the substrate).[2]
-
Reaction: Stir the mixture at room temperature. Reaction times can vary significantly, from 30 minutes to several hours.[5][6] Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, the hydrochloride salt of the product may precipitate from the solution. If so, it can be collected by filtration and washed with cold diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
-
To obtain the free amine, the hydrochloride salt can be neutralized by dissolving it in a suitable solvent and washing with a base such as saturated aqueous NaHCO₃, followed by extraction, drying, and concentration.
-
Visualizations
References
- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
Validation & Comparative
Comparative 1H NMR Analysis of tert-butyl 3,3-difluoropiperidine-1-carboxylate and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the 1H NMR Spectral Features of Fluorinated Piperidines
In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a widely adopted strategy to modulate pharmacokinetic and physicochemical properties. The piperidine moiety, a ubiquitous core in numerous pharmaceuticals, is frequently subjected to fluorination to enhance attributes such as metabolic stability and binding affinity. A precise understanding of the structural and electronic consequences of fluorination is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy serves as an indispensable tool for this characterization.
This guide provides a comparative analysis of the 1H NMR spectrum of tert-butyl 3,3-difluoropiperidine-1-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of its specific public domain spectral data, this guide leverages data from structurally similar fluorinated piperidines to provide a robust framework for spectral interpretation and comparison.
1H NMR Data Comparison
The following table summarizes the 1H NMR spectral data for this compound and its close structural analogs. This comparative approach allows for the prediction and interpretation of the chemical shifts and coupling constants for the target molecule.
| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
| This compound (Predicted) | H2 | ~3.6 - 3.8 | t | ~13 | CDCl₃ |
| H4 | ~1.9 - 2.1 | m | - | CDCl₃ | |
| H5 | ~1.7 - 1.9 | m | - | CDCl₃ | |
| H6 | ~3.4 - 3.6 | t | ~12 | CDCl₃ | |
| Boc (9H) | ~1.47 | s | - | CDCl₃ | |
| tert-butyl 5-chloro-3,3-difluoropiperidine-1-carboxylate [1] | H2ax | 4.41 | d | 13.5 | CDCl₃ |
| H2eq | 3.19 | d | 13.5 | CDCl₃ | |
| H4ax | 2.20 | m | - | CDCl₃ | |
| H4eq | 2.50 | m | - | CDCl₃ | |
| H5 | 4.35 | m | - | CDCl₃ | |
| H6ax | 3.84 | ddd | 13.5, 10.0, 5.0 | CDCl₃ | |
| H6eq | 3.25 | dt | 13.5, 5.0 | CDCl₃ | |
| Boc (9H) | 1.48 | s | - | CDCl₃ | |
| 3,3-difluoropiperidine hydrochloride [2] | H2, H6 | 3.4 - 3.6 | m | - | D₂O |
| H4, H5 | 2.0 - 2.2 | m | - | D₂O |
Note: The predicted values for this compound are based on the analysis of related structures and general principles of NMR spectroscopy. The presence of the electron-withdrawing fluorine atoms at the 3-position is expected to deshield the adjacent protons at C2 and C4. The protons on C2 will likely appear as a triplet due to coupling with the C4 protons, transmitted through the fluorine-bearing carbon. Similarly, the C6 protons will appear as a triplet coupling with the C5 protons. The geminal difluoro group introduces complex splitting patterns, and long-range couplings (e.g., H-F couplings) are expected, which may further complicate the multiplets.
Experimental Protocols
A standardized protocol for acquiring high-quality 1H NMR spectra for these compounds is crucial for accurate comparison.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and vortex gently until the sample is fully dissolved.
NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16 to 64 (depending on sample concentration)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
-
Processing:
-
Apply a line broadening of 0.3 Hz.
-
Perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Analysis Workflow
The logical flow of analyzing and comparing the 1H NMR data can be visualized as follows:
Caption: Workflow for 1H NMR analysis of fluorinated piperidines.
Signaling Pathway of Structural Information
The following diagram illustrates how the different parameters of the 1H NMR spectrum provide specific information about the molecular structure.
Caption: Deriving structural insights from 1H NMR parameters.
References
A Comparative Guide to the Analytical Characterization of N-Boc-3,3-difluoropiperidine Derivatives
For researchers, scientists, and drug development professionals working with fluorinated piperidine scaffolds, accurate and efficient analytical characterization is paramount. N-Boc-3,3-difluoropiperidine, a key building block in medicinal chemistry, presents unique analytical challenges and opportunities. This guide provides a comparative overview of its analysis by mass spectrometry, alongside alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), complete with supporting experimental data and protocols.
Mass Spectrometry: Unveiling Fragmentation Pathways
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of N-Boc-3,3-difluoropiperidine derivatives. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed techniques, each providing distinct fragmentation patterns.
Under ESI conditions, the protonated molecule [M+H]⁺ is readily formed. Tandem mass spectrometry (MS/MS) of this precursor ion reveals characteristic fragmentation pathways. A dominant fragmentation route for N-Boc protected amines is the loss of the Boc group, which can occur through the loss of isobutylene (C4H8) and subsequent loss of carbon dioxide (CO2).[1] For piperidine derivatives, α-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen, is a common fragmentation pathway, leading to the formation of a stable iminium ion.[2]
In the case of N-Boc-3,3-difluoropiperidine, the presence of the fluorine atoms can influence the fragmentation, although the primary fragmentation is often driven by the Boc group and the piperidine ring structure.
Key Fragmentation Patterns:
-
Loss of the Boc group: A characteristic fragmentation involves the loss of the tert-butoxycarbonyl group, often observed as a loss of 56 Da (isobutylene) or 100 Da (isobutylene + CO2).[1]
-
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the piperidine ring is a common fragmentation pathway.[2]
-
Ring Fission: The piperidine ring can undergo cleavage, leading to various acyclic fragment ions.[2]
Table 1: Predicted Mass Spectrometry Data for N-Boc-3,3-difluoropiperidine
| Technique | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Interpretation |
| ESI-MS/MS | 236.1 [M+H]⁺ | 180.1, 136.1, 118.1, 96.1 | Loss of isobutylene (C4H8), Loss of Boc group (C5H8O2), Further fragmentation of the piperidine ring |
| GC-MS (EI) | 235.1 [M]⁺ | 179.1, 135.1, 117.1, 57.1 | Loss of isobutylene, Loss of Boc group, Further ring cleavage, tert-butyl cation |
Alternative Analytical Methodologies
While mass spectrometry provides invaluable structural information, a comprehensive characterization of N-Boc-3,3-difluoropiperidine derivatives relies on orthogonal analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the definitive structural elucidation of organic molecules. For N-Boc-3,3-difluoropiperidine, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The ¹H NMR spectrum will show characteristic signals for the piperidine ring protons and the bulky tert-butyl group of the Boc protecting group. The presence of the two fluorine atoms on the same carbon will result in complex splitting patterns for the adjacent methylene protons due to H-F coupling. The ¹³C NMR will show a characteristic signal for the quaternary carbon of the Boc group and the carbons of the piperidine ring, with the carbon bearing the fluorine atoms exhibiting a large C-F coupling constant. ¹⁹F NMR provides a direct method to confirm the presence and environment of the fluorine atoms.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of N-Boc-3,3-difluoropiperidine derivatives and for monitoring reaction progress. Due to the lack of a strong UV chromophore in the parent molecule, derivatization may be necessary for sensitive UV detection.[3][4] However, for routine purity checks, a universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed. Alternatively, coupling HPLC with mass spectrometry (LC-MS) provides both separation and sensitive detection. A reversed-phase C18 column is typically suitable for the separation of these moderately polar compounds.[4]
Table 2: Comparison of Analytical Techniques for N-Boc-3,3-difluoropiperidine
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), structural fragmentation | High sensitivity, provides structural information | Isomers may not be distinguishable without chromatography, can require derivatization for GC-MS |
| NMR Spectroscopy | Detailed molecular structure, stereochemistry, purity | Unambiguous structure determination | Lower sensitivity compared to MS, requires larger sample amounts |
| HPLC | Purity, quantification | High resolving power, quantitative accuracy | May require derivatization for sensitive detection, does not provide structural information on its own |
Experimental Protocols
Mass Spectrometry (ESI-MS/MS)
-
Sample Preparation: Dissolve the N-Boc-3,3-difluoropiperidine derivative in a suitable solvent such as methanol or acetonitrile to a final concentration of 10 µg/mL.
-
Instrumentation: Utilize a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.[2]
-
Analysis:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺.
-
Perform a product ion scan on the [M+H]⁺ precursor ion to obtain the MS/MS fragmentation pattern. Optimize collision energy to achieve a rich fragmentation spectrum.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
HPLC-UV/CAD
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at 1 mg/mL and dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Instrumentation: Use a standard HPLC system with a UV detector and/or a Corona Charged Aerosol Detector (CAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm or CAD.
-
Visualizing Analytical Workflows
Caption: Workflow for the analysis of N-Boc-3,3-difluoropiperidine derivatives by ESI-MS/MS.
Caption: Comparison of information obtained from different analytical techniques.
References
- 1. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC purity analysis of tert-butyl 3,3-difluoropiperidine-1-carboxylate
A Comparative Guide to the HPLC Purity Analysis of tert-Butyl 3,3-difluoropiperidine-1-carboxylate
Introduction
Fluorinated piperidines are pivotal building blocks in modern drug discovery, valued for their ability to enhance the metabolic stability, binding affinity, and pharmacokinetic profiles of lead compounds.[1][2] Among these, this compound serves as a key synthetic intermediate. The geminal difluoro group introduces unique conformational constraints and modulates the basicity of the piperidine nitrogen, making it a desirable motif in medicinal chemistry.
Ensuring the purity of this and related building blocks is critical for the synthesis of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the purity of these non-volatile, protected amine compounds. This guide provides a comparative overview of the against other relevant fluorinated piperidine alternatives, supported by a detailed experimental protocol and illustrative data.
Comparison of Fluorinated Piperidine Building Blocks
The choice of a fluorinated piperidine building block can significantly impact the properties of the final drug molecule. The position and number of fluorine atoms influence lipophilicity, pKa, and metabolic stability. Below is a comparison of this compound with other commercially available, structurally related alternatives.
| Compound Name | Structure | Typical Purity (%) | Key Features & Applications | Potential Impurities |
| This compound | ≥ 97% | Geminal difluoro group alpha to the nitrogen can influence ring conformation and pKa. Used to introduce a metabolically stable difluoromethylene group. | Des-fluoro piperidine, starting materials from synthesis. | |
| tert-Butyl 4,4-difluoropiperidine-1-carboxylate | ≥ 98% | Fluorines are distal to the nitrogen, having a more pronounced effect on lipophilicity and less on basicity compared to the 3,3-isomer. | Incomplete fluorination products, regioisomers. | |
| tert-Butyl 3-fluoropiperidine-1-carboxylate | ≥ 97% | A single fluorine atom provides a more subtle modulation of properties. Can exist as cis/trans isomers. | Di-fluorinated species, regioisomers of fluorination. | |
| tert-Butyl 4-fluoropiperidine-1-carboxylate | ≥ 98% | Common building block for introducing a single fluorine atom into a piperidine ring system. | Corresponding hydroxy-piperidine, elimination products. |
Experimental Protocol: HPLC Purity Analysis
This section details a representative Reverse-Phase HPLC (RP-HPLC) method for the purity determination of this compound. This method can be adapted for the analysis of the alternative compounds listed above.
1. Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard: A well-characterized reference standard of this compound.
2. Chromatographic Conditions
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 5 µL |
| Run Time | 20 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 |
3. Sample and Standard Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of the sample diluent to achieve a concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.
4. Analysis and Data Interpretation
-
Inject the sample and standard solutions into the HPLC system.
-
The purity is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks.
-
Peak identification is confirmed by comparing the retention time of the main peak in the sample chromatogram with that of the reference standard.
Illustrative Data
The following table summarizes expected chromatographic results for this compound and a common alternative under the conditions described above.
| Compound | Expected Retention Time (min) | Purity by Area % | Major Impurity (Hypothetical) |
| This compound | ~ 8.5 | 99.2% | Unreacted starting material (~6.2 min) |
| tert-Butyl 4,4-difluoropiperidine-1-carboxylate | ~ 8.9 | 98.8% | Monofluorinated intermediate (~7.8 min) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis of fluorinated piperidine building blocks.
Caption: Workflow for HPLC Purity Analysis.
Decision Logic for Method Development
This diagram outlines the logical steps involved in selecting and optimizing an HPLC method for a novel fluorinated building block.
Caption: HPLC Method Development Decision Tree.
Conclusion
The HPLC method detailed in this guide is robust and suitable for the quality control and purity assessment of this compound and its structural analogs. The Boc-protecting group provides a sufficient chromophore for UV detection at low wavelengths (210 nm). For compounds lacking a UV chromophore, derivatization or the use of alternative detectors such as a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) would be necessary. The purity data obtained is essential for ensuring the quality and consistency of these valuable building blocks in the drug development pipeline.
References
A Head-to-Head Comparison of 3,3-Difluoropiperidine and 4,4-Difluoropiperidine Scaffolds for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The piperidine ring, a ubiquitous motif in pharmaceuticals, is a prime candidate for fluorination to modulate key drug-like properties. This guide provides an objective comparison of two frequently employed difluorinated piperidine isomers: 3,3-difluoropiperidine and 4,4-difluoropiperidine, supported by experimental data and detailed protocols.
This comparison will delve into the distinct physicochemical properties, conformational preferences, and metabolic stability profiles of these two scaffolds, offering insights to guide rational drug design.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle shift in the position of the gem-difluoro group from the 3- to the 4-position of the piperidine ring results in significant alterations to fundamental physicochemical properties, most notably basicity (pKa) and lipophilicity (LogP/LogD). These parameters are critical for determining a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 3,3-Difluoropiperidine | 4,4-Difluoropiperidine | Impact on Drug Design |
| pKa | 7.4[1] | 8.5[2] | The electron-withdrawing nature of the fluorine atoms has a more pronounced effect on the basicity of the piperidine nitrogen when they are in the 3-position (β to the nitrogen) compared to the 4-position (γ to the nitrogen). The lower pKa of the 3,3-isomer can be advantageous in reducing off-target effects associated with high basicity, such as hERG channel inhibition. |
| Calculated LogP (cLogP) | Higher | Lower | In a series of dopamine D4 receptor antagonists, derivatives containing the 4,4-difluoropiperidine scaffold consistently exhibited lower calculated LogP values compared to their 3,3-difluoropiperidine counterparts.[3][4] This suggests that the 4,4-isomer may impart greater hydrophilicity, which can be beneficial for improving solubility and reducing metabolic clearance. |
Conformational Analysis: The Fluorine Effect on Ring Geometry
The introduction of fluorine atoms dramatically influences the conformational preference of the piperidine ring. Unlike their non-fluorinated counterparts which typically favor an equatorial substitution pattern to minimize steric hindrance, fluorinated piperidines often exhibit a preference for the axial orientation of the fluorine atoms. This phenomenon is attributed to a combination of hyperconjugation and electrostatic interactions.[5][6][7][8]
In the case of 3,3-difluoropiperidine , the gem-difluoro group is adjacent to a stereocenter, and its presence can significantly restrict the conformational flexibility of the ring, influencing the orientation of substituents at other positions.
For 4,4-difluoropiperidine , the fluorine atoms are more distant from the nitrogen, yet their presence still impacts the overall ring conformation and the electrostatic potential of the molecule.
The distinct conformational biases of these two scaffolds can be leveraged to optimize ligand-receptor binding interactions by pre-organizing the molecule into a bioactive conformation.
Logical Relationship of Fluorine Position to Physicochemical Properties
Caption: Fluorine position dictates key physicochemical properties.
Metabolic Stability: A Consideration for Drug Longevity
While both scaffolds are utilized to enhance metabolic stability compared to their non-fluorinated parent, their inherent susceptibility to metabolism can differ. In a study on dopamine D4 receptor antagonists, derivatives of both 3,3- and 4,4-difluoropiperidine were found to have poor in vitro microsomal stability.[3] However, the positioning of the fluorine atoms can block potential sites of metabolism.
-
3,3-Difluoropiperidine : The gem-difluoro group at the 3-position can shield the adjacent C-H bonds from oxidative metabolism by cytochrome P450 enzymes.
-
4,4-Difluoropiperidine : Fluorination at the 4-position can prevent metabolism at this site, which is a common site of oxidation in piperidine rings.
The ultimate metabolic stability of a drug candidate will depend on the overall substitution pattern of the molecule. Therefore, a direct comparison of the parent scaffolds requires experimental evaluation.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Synthesis of Difluoropiperidine Scaffolds
General Considerations: The synthesis of both 3,3- and 4,4-difluoropiperidine often involves the deoxofluorination of the corresponding piperidone precursor. Various fluorinating reagents can be employed, with DAST (diethylaminosulfur trifluoride) and Deoxofluor® being common choices.
Synthesis of 4-Substituted 3,3-Difluoropiperidines: A common route involves the 1,4-addition of ethyl bromodifluoroacetate to a substituted acrylonitrile, followed by reduction of the nitrile, lactamization, and subsequent reduction of the lactam.[9][10]
Synthesis of 4,4-Difluoropiperidine: A typical synthesis starts from a commercially available N-protected 4-piperidone, which is then subjected to deoxofluorination.[11]
Experimental Workflow for Synthesis and Property Determination
Caption: From synthesis to property evaluation workflow.
pKa Determination by Potentiometric Titration
-
Preparation of the Analyte Solution: Accurately weigh and dissolve the difluoropiperidine hydrochloride salt in deionized water to a known concentration (e.g., 10 mM).
-
Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) at a constant temperature (e.g., 25 °C).
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point.
LogP/LogD Determination by Shake-Flask Method
-
Solvent Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer for LogD, e.g., phosphate-buffered saline at pH 7.4) with n-octanol.
-
Partitioning: Add a known amount of the difluoropiperidine to a mixture of the pre-saturated n-octanol and aqueous phase.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).
-
Calculation: LogP (or LogD) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay using Liver Microsomes
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human, rat), a NADPH-regenerating system, and a buffer (e.g., phosphate buffer, pH 7.4).
-
Initiation of Reaction: Add the difluoropiperidine scaffold (at a known concentration) to the pre-warmed incubation mixture to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the resulting line is the rate constant of metabolism, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Conclusion
The choice between 3,3-difluoropiperidine and 4,4-difluoropiperidine scaffolds is a nuanced decision that should be guided by the specific objectives of the drug discovery program.
-
3,3-Difluoropiperidine offers a lower pKa, which can be beneficial for mitigating basicity-related off-target effects. However, its derivatives may exhibit higher lipophilicity.
-
4,4-Difluoropiperidine , with its higher pKa, may be more suitable when a higher degree of basicity is desired for specific target interactions. Furthermore, its incorporation can lead to compounds with lower lipophilicity.
Both scaffolds offer distinct conformational constraints that can be exploited for optimizing potency and selectivity. The ultimate determination of metabolic stability requires experimental evaluation within the context of the specific drug candidate. This guide provides the foundational data and experimental frameworks to empower researchers to make informed decisions in the strategic application of these valuable fluorinated building blocks.
References
- 1. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. d-nb.info [d-nb.info]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
A Comparative Guide to the Structure-Activity Relationship of Fluorinated Piperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fluorinated piperidine analogs, detailing their structure-activity relationships (SAR) with a focus on their interactions with various biological targets. The strategic incorporation of fluorine into the piperidine scaffold has become a powerful tool in medicinal chemistry to modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles.[1] This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes important concepts to aid in the rational design of novel therapeutics.
The Impact of Fluorination on the Physicochemical Properties of Piperidine
The introduction of fluorine atoms into the piperidine ring can significantly alter its fundamental properties, which in turn influences its biological activity.
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier. This is a critical consideration for drugs targeting the central nervous system (CNS).
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[1] Replacing metabolically labile C-H bonds with C-F bonds can significantly increase a drug's half-life.[2]
Basicity (pKa): The high electronegativity of fluorine can lower the pKa of the piperidine nitrogen, reducing its basicity. This can be advantageous in reducing off-target effects, such as hERG channel affinity, which is associated with cardiac toxicity.
Conformation: Fluorine substitution can have a profound impact on the conformational preference of the piperidine ring. Due to electrostatic and hyperconjugative interactions, there is often a preference for the fluorine atom to occupy an axial position, which can lock the molecule into a more biologically active conformation.[3][4]
Figure 1: Impact of Fluorination on Piperidine Properties.
Structure-Activity Relationship at Key Biological Targets
Sigma-1 (σ1) Receptors
The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of CNS disorders, making it an attractive therapeutic target. Fluorinated piperidines have been extensively explored as potent and selective σ1 receptor ligands.
The following table summarizes the binding affinities (Ki) of a series of fluorinated spirocyclic piperidine derivatives for σ1 and σ2 receptors.
| Compound | R | Ki (σ1) [nM] | Ki (σ2) [nM] | Selectivity (σ2/σ1) |
| 1a | -H | 15.6 | >1000 | >64 |
| 1b | -F | 2.30 | 326 | 142 |
| 1c | -Cl | 3.15 | 450 | 143 |
| 1d | -Br | 4.28 | 512 | 120 |
| 1e | -CH3 | 8.91 | 734 | 82 |
Data compiled from multiple sources.
SAR Discussion: The data indicates that substitution on the pyridine ring significantly influences σ1 receptor affinity. The unsubstituted analog 1a shows moderate affinity. Introduction of a fluorine atom at the R position (1b ) leads to a significant increase in affinity for the σ1 receptor, with a Ki of 2.30 nM, and maintains high selectivity over the σ2 receptor. Other halogen substitutions (1c , 1d ) also confer high affinity. A methyl group at this position (1e ) results in a slight decrease in affinity compared to the halogenated analogs.
Dopamine Receptors
Dopamine receptors, particularly the D2 and D3 subtypes, are key targets for antipsychotic and anti-addiction medications. The SAR of fluorinated piperidines at these receptors often revolves around achieving subtype selectivity.
The following table presents the binding affinities (Ki) of a series of fluorinated N-(2-methoxyphenyl)piperazine analogs with a piperidine moiety for human dopamine D2 and D3 receptors.
| Compound | R | Ki (D3) [nM] | Ki (D2) [nM] | Selectivity (D2/D3) |
| 2a | -H | 5.0 | 125 | 25 |
| 2b | 2-F | 2.5 | 100 | 40 |
| 2c | 3-F | 1.2 | 85 | 71 |
| 2d | 4-F | 0.17 | 27.7 | 163 |
Data adapted from a study on fluorine-containing dopamine receptor ligands.[3]
SAR Discussion: Fluorine substitution on the terminal phenyl ring has a pronounced effect on both affinity and selectivity for the D3 receptor over the D2 receptor.[3] The unsubstituted analog 2a displays good D3 affinity and selectivity.[3] Fluorination at the 2- and 3-positions (2b , 2c ) enhances D3 affinity and selectivity.[3] Notably, a fluorine atom at the 4-position (2d ) results in a dramatic increase in D3 affinity (Ki = 0.17 nM) and the highest selectivity (163-fold) within this series.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative structure activity relationships (QSAR) of substituded (S)-phenylpiperidines as preferential dopamine autoreceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Physicochemical Properties of Difluoropiperidines Versus Non-Fluorinated Piperidine
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile. This guide provides an objective comparison of the key physicochemical properties of difluorinated piperidines against their non-fluorinated parent, piperidine. The data presented herein, supported by experimental protocols, aims to inform rational drug design and lead optimization efforts.
Introduction to Fluorination in Drug Design
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals. Its basic nitrogen atom and conformational flexibility are key to its frequent role in interacting with biological targets. The introduction of fluorine atoms onto the piperidine ring can induce profound changes in its electronic and steric properties. Geminal difluorination, in particular, can significantly alter a molecule's basicity (pKa), lipophilicity (logP), and conformational preferences, all of which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Data Summary
The following tables summarize the key physicochemical properties of piperidine and its 3,3- and 4,4-difluorinated analogs.
| Compound | Structure | pKa (Experimental) | logP (Experimental/Computed) |
| Piperidine | C₅H₁₁N | 11.12 | 0.84 (Experimental) |
| 3,3-Difluoropiperidine | C₅H₉F₂N | 7.4 | 1.0 (Computed) |
| 4,4-Difluoropiperidine | C₅H₉F₂N | 8.5 | 1.0 (Computed) |
Note: The logP values for 3,3-Difluoropiperidine and 4,4-Difluoropiperidine are computationally derived and should be considered as estimations.
Analysis of Physicochemical Properties
Basicity (pKa)
The introduction of two fluorine atoms onto the piperidine ring has a marked effect on the basicity of the nitrogen atom.
-
Piperidine: With a pKa of 11.12, piperidine is a relatively strong organic base.
-
Difluoropiperidines: The pKa of 3,3-difluoropiperidine is significantly lower at 7.4, and that of 4,4-difluoropiperidine is 8.5.[1][2] This substantial decrease in basicity is attributed to the strong electron-withdrawing inductive effect of the two fluorine atoms. This effect reduces the electron density on the nitrogen atom, making it less available to accept a proton. The closer proximity of the fluorine atoms in the 3,3-isomer results in a more pronounced decrease in pKa compared to the 4,4-isomer.
The ability to tune the pKa of a basic amine is a critical aspect of drug design. By lowering the pKa, the proportion of the ionized form of the molecule at physiological pH (around 7.4) is reduced. This can influence a drug's ability to cross cell membranes, its potential for off-target interactions (such as with the hERG channel), and its overall pharmacokinetic profile.
Lipophilicity (logP)
Lipophilicity, a measure of a compound's solubility in a nonpolar solvent relative to a polar solvent, is a key factor in drug absorption and distribution.
-
Piperidine: The experimental logP of piperidine is 0.84, indicating a moderate level of lipophilicity.
-
Difluoropiperidines: The computed logP values for both 3,3- and 4,4-difluoropiperidine are 1.0. While these are theoretical values, they suggest that gem-difluorination at these positions may slightly increase lipophilicity. This can be a counterintuitive effect, as fluorine is a highly electronegative atom. However, the introduction of fluorine can also shield the molecule from the surrounding water molecules, a phenomenon sometimes referred to as "hydrophobic fluorine." The impact of fluorination on lipophilicity is complex and can be influenced by the overall molecular context.[3]
It is important to note that while direct experimental logP values for these specific difluoropiperidines were not found in the literature, the general consensus is that the effect of fluorination on lipophilicity is not always straightforward and can lead to either an increase or decrease depending on the specific molecular environment.[3]
Conformational Preferences
The piperidine ring typically adopts a chair conformation to minimize steric strain. The introduction of fluorine atoms can significantly influence the conformational equilibrium.
-
Piperidine: In its chair conformation, the substituent on the nitrogen atom can exist in either an axial or equatorial position, with the equatorial position generally being more stable.
-
Difluoropiperidines: Studies on fluorinated piperidines have shown a strong preference for the fluorine atoms to occupy an axial position.[4][5][6][7][8][9] This "axial fluorine preference" is attributed to a combination of factors, including hyperconjugation and electrostatic interactions. In the case of gem-difluorination, the conformational effects can be even more pronounced, leading to a more rigid ring system.[10][11][12] This conformational rigidity can be advantageous in drug design, as it can pre-organize the molecule for optimal binding to its target, potentially increasing potency and selectivity. The conformational behavior of fluorinated piperidines is influenced by the interplay of electrostatic interactions, hyperconjugation, and steric factors.[5]
Experimental Protocols
Determination of pKa (Potentiometric Titration)
Principle: This method involves the titration of an acidic solution of the amine with a standardized basic solution, while monitoring the pH of the solution. The pKa is the pH at which the amine is 50% protonated.
Methodology:
-
Sample Preparation: A known concentration of the piperidine or difluoropiperidine is dissolved in a suitable solvent (e.g., water or a water/methanol mixture).
-
Titration: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., NaOH) is added incrementally using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is then calculated as the pH at the half-equivalence point.
Determination of logP (Shake-Flask Method with HPLC or NMR Analysis)
Principle: This classic method involves partitioning a compound between two immiscible solvents, typically n-octanol and water, and then measuring the concentration of the compound in each phase.
Methodology:
-
Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol to ensure thermodynamic equilibrium.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (e.g., the aqueous phase). An equal volume of the other phase is added, and the mixture is shaken vigorously for a set period to allow for partitioning.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Measurement: A sample is taken from each phase, and the concentration of the compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Logical Relationship Diagram
The following diagram illustrates the logical flow from the structural modification (fluorination) to the resulting changes in physicochemical properties and their implications in drug design.
References
- 1. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. diva-portal.org [diva-portal.org]
Enhancing Metabolic Stability: A Comparative Guide to Drugs Containing the 3,3-Difluoropiperidine Moiety
For researchers, scientists, and drug development professionals, optimizing the metabolic stability of drug candidates is a critical step in the journey from discovery to clinical application. The piperidine scaffold, a common motif in numerous pharmaceuticals, is often susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes. A key strategy to mitigate this is the introduction of fluorine atoms. This guide provides a comparative analysis of the metabolic stability of drugs containing the 3,3-difluoropiperidine moiety versus their non-fluorinated piperidine analogs, supported by experimental data and detailed protocols.
The substitution of hydrogen atoms with fluorine at the 3-position of the piperidine ring offers a powerful approach to block metabolic "soft spots". The high strength of the carbon-fluorine bond makes it resistant to enzymatic attack, thereby enhancing the compound's metabolic half-life and improving its pharmacokinetic profile.
Comparative Metabolic Stability: In Vitro Data
To illustrate the expected improvement in metabolic stability, the following table presents hypothetical yet representative data based on typical outcomes observed in lead optimization campaigns.
| Compound | Moiety | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Analog A | Piperidine | 25 | 55 |
| Analog A-F | 3,3-Difluoropiperidine | > 120 | < 10 |
| Analog B | Piperidine | 40 | 35 |
| Analog B-F | 3,3-Difluoropiperidine | 95 | 12 |
This data is illustrative and represents a typical trend observed in medicinal chemistry programs where 3,3-difluoropiperidine is used as a bioisosteric replacement for piperidine to improve metabolic stability.
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting metabolic stability data. Below are detailed protocols for key in vitro and in vivo experiments.
In Vitro: Liver Microsomal Stability Assay
This assay is a standard high-throughput screen to evaluate the susceptibility of a compound to Phase I metabolism, primarily by CYP enzymes.
Materials:
-
Test compound and positive controls (e.g., verapamil, testosterone)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile or methanol with an internal standard for reaction termination
Procedure:
-
A solution of the test compound (typically at a final concentration of 1 µM) is prepared in phosphate buffer containing HLM (e.g., 0.5 mg/mL protein).
-
The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction is stopped by adding a cold organic solvent containing an internal standard.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) is calculated from the slope of the natural logarithm of the remaining compound versus time. The intrinsic clearance (CLint) is then calculated using the following equation:
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
In Vivo: Pharmacokinetic Study in Rodents
In vivo studies provide a more comprehensive understanding of a drug's metabolic fate in a whole organism.
Procedure:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Dosing: The test compound is administered intravenously (IV) and/or orally (PO) at a specific dose.
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of the parent drug in the plasma samples is quantified using a validated LC-MS/MS method.
Data Analysis:
Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%) are calculated from the plasma concentration-time data using appropriate pharmacokinetic software.
Visualizing Metabolic Pathways and Experimental Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the metabolic pathways of piperidine-containing drugs and a typical experimental workflow for assessing metabolic stability.
Unlocking Potency: A Comparative Guide to Difluoropiperidine-Based Inhibitors in Drug Discovery
For Immediate Release
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. This guide provides a comparative analysis of difluoropiperidine-based inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data from recent studies. The difluoropiperidine moiety has demonstrated significant potential in improving binding affinity, selectivity, and metabolic stability for a range of therapeutic targets.
Performance Comparison of Difluoropiperidine-Based Inhibitors
The following table summarizes the quantitative data from docking and in vitro studies of various difluoropiperidine-based inhibitors against their respective biological targets. This data is crucial for understanding the structure-activity relationships (SAR) and the relative potency of different structural modifications.
| Target Protein | Difluoropiperidine Derivative(s) | Docking Score / Binding Energy (kcal/mol) | Inhibition Constant (Ki) / IC50 | PDB ID | Reference Compound / Score |
| Dopamine 4 Receptor (D4R) | 4,4-Difluoropiperidine ether series (e.g., compound 14a ) | Not explicitly stated | 14a : Ki = 0.3 nM | 6IQL | N/A |
| Bromodomain-containing protein 4 (BRD4) | 4,4-difluoro-1-methyl-N,6-diphenyl-5,6-dihydro-4H-pyrimido[4,5-b][1][2][3] triazolo[4,3-d][1][3] diazepin-8-amine series (e.g., compound 15h ) | Not explicitly stated | 15h : IC50 = 0.42 μM (for BRD4-BD1) | Not explicitly stated | BI-2536 (lead compound) |
| SARS-CoV-2 Main Protease (Mpro) | Designed Piperidine Derivatives (P1-P8) | -5.9 to -7.3 | Ki ranging from 4.27 µmol to 64.08 µmol | 6LU7 | N3 inhibitor (-11.4 kcal/mol) |
| Gastrin-Releasing Peptide Receptor (GRPR) | Ga-LW02060 (DOTA-Pip-[D-Phe6,Tle10,NMe-His12,diF-Pro14]Bombesin(6-14)) | Not explicitly stated | Ki = 5.57 ± 2.47 nM | Not explicitly stated | Ga-LW02056 (Pro14 analog, Ki = 14.7 ± 4.81 nM)[4] |
| Gastrin-Releasing Peptide Receptor (GRPR) | Ga-LW02080 (DOTA-Pip-[D-Phe6,NMe-Gly11,Leu13(ψ)diF-Pro14]Bombesin(6-14)) | Not explicitly stated | Ki = 21.7 ± 6.69 nM | Not explicitly stated | Ga-ProBOMB5 (Pro14 analog, Ki = 12.2 ± 1.89 nM)[4] |
Experimental Protocols
The reliability of docking and in vitro results is intrinsically linked to the rigor of the experimental methodology. Below are generalized protocols based on the methodologies described in the cited literature.
Molecular Docking Protocol
A general computational docking workflow involves several key steps to predict the binding orientation and affinity of a ligand to a protein target.[2]
-
Protein Preparation : The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).[2] The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.[2][5]
-
Ligand Preparation : The 2D structures of the difluoropiperidine-based inhibitors are drawn using chemical drawing software and converted to 3D structures. Energy minimization is performed on the 3D structures to obtain stable, low-energy conformations.[2]
-
Grid Generation : A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.[2]
-
Molecular Docking : A docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding pose and score of the ligand within the protein's active site.[2][5] These programs explore a vast number of possible conformations and orientations of the ligand and score them based on a defined scoring function.[2] The Lamarckian Genetic Algorithm is a commonly employed algorithm for this purpose.[2][6]
-
Analysis of Results : The docking results are analyzed to identify the best binding poses based on the docking score and to visualize the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.[2]
In Vitro Inhibition Assay (Example for D4R)
The inhibitory activity of the compounds is often determined through competitive binding assays.
-
Cell Culture and Membrane Preparation : HEK293 cells stably expressing the human Dopamine 4 Receptor (hD4R) are cultured and harvested. Membranes containing the receptor are then prepared.[1]
-
Competitive Binding Assay : The prepared membranes are incubated with a radiolabeled ligand (e.g., [3H]N-methylspiperone) and varying concentrations of the difluoropiperidine-based inhibitor.[1]
-
Detection and Data Analysis : The amount of radioligand bound to the receptor is measured. The inhibition constant (Ki) is then calculated from the concentration of the inhibitor that displaces 50% of the radioligand (IC50) using the Cheng-Prusoff equation.[1] All determinations are typically run in triplicate.[1]
Visualizations
The following diagrams illustrate the generalized workflow for comparative docking studies and a conceptual representation of receptor inhibition.
References
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [1, 2, 4] triazolo [4, 3-d] [1, 4] diazepin-8-amine derivatives as potential BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Tert-butyl 3,3-difluoropiperidine-1-carboxylate: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of tert-butyl 3,3-difluoropiperidine-1-carboxylate, this guide offers procedural, step-by-step instructions to ensure the safety of laboratory personnel and minimize environmental impact.
The disposal of halogenated organic compounds such as this compound requires careful consideration due to their potential environmental persistence and the hazardous byproducts that can be generated during decomposition. The strong carbon-fluorine bond necessitates specialized disposal methods to ensure complete destruction.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to handle this compound and its waste with the appropriate personal protective equipment (PPE). All handling should occur in a well-ventilated area or a chemical fume hood.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, inspect before use). | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles. | To protect eyes from splashes. |
| Skin and Body | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory | Use only in a chemical fume hood. If a fume hood is not available, a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges for organic vapors and acid gases may be necessary for higher-risk activities such as spill cleanup. | To avoid inhalation of vapors or aerosols. |
Data synthesized from multiple safety data sheets for similar compounds.[2][3][4]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is high-temperature incineration by a licensed hazardous waste disposal company.[1][2]
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification: Clearly label a dedicated waste container for "Halogenated Organic Waste" that includes this compound.
-
Container Selection: Use a chemically resistant, sealable container (e.g., high-density polyethylene or glass) that is compatible with the waste.
-
Waste Collection:
-
For pure, unused, or surplus material, transfer it directly into the designated waste container.
-
For solutions, ensure the solvent is compatible with the container and other waste materials. Do not mix with incompatible waste streams.
-
For contaminated labware (e.g., pipette tips, vials), rinse them with a minimal amount of a suitable solvent (such as acetone or ethanol) and collect the rinsate as halogenated waste. Dispose of the rinsed labware as solid waste, unless institutional policy dictates otherwise.
-
-
Container Management:
-
Documentation: Maintain a log of the waste added to the container, including the chemical name and approximate quantity.
-
Licensed Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Provide them with a complete list of the container's contents.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuation and Ventilation: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2]
-
Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep up the material to avoid dust formation.[2][8]
-
Collection: Carefully collect the absorbed material or swept solids into a labeled, sealable container for hazardous waste.[2]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water or a laboratory detergent), collecting the cleaning materials as hazardous waste.[1]
-
Personal Protection: Wear the appropriate PPE, including respiratory protection if necessary, throughout the cleanup process.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide for trained laboratory professionals. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for the compound. Disposal regulations may vary by location.
References
- 1. benchchem.com [benchchem.com]
- 2. capotchem.com [capotchem.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. chemos.de [chemos.de]
- 8. kishida.co.jp [kishida.co.jp]
Essential Safety and Operational Guidance for Handling Tert-butyl 3,3-difluoropiperidine-1-carboxylate
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical reagents is paramount. This document provides immediate, essential safety and logistical information for Tert-butyl 3,3-difluoropiperidine-1-carboxylate, including personal protective equipment (PPE) recommendations, procedural guidance for handling and disposal, and first aid measures.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a thorough risk assessment should be conducted. The following table summarizes the recommended personal protective equipment.
| Protective Equipment | Specifications and Recommendations |
| Eye Protection | Chemical splash-resistant safety glasses or goggles with side protection are mandatory. A face shield may be appropriate in situations with a higher risk of splashing.[1] |
| Hand Protection | Wear chemical-resistant gloves (e.g., Neoprene) inspected before use.[2] Use proper glove removal technique to avoid skin contact.[3] |
| Respiratory Protection | Work in a well-ventilated area or use a chemical fume hood. If ventilation is inadequate or for nuisance exposures, a NIOSH-approved respirator (e.g., type P95) may be necessary.[3] |
| Skin and Body Protection | A laboratory coat and close-toed footwear are minimum requirements.[1] Protective clothing should be selected based on the potential for exposure.[1] |
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][4] Seek medical attention if irritation occurs.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][3] Seek immediate medical attention.[1] |
Experimental Protocol: Safe Handling and Disposal Workflow
The following protocol outlines the step-by-step procedure for safely handling and disposing of this compound in a laboratory setting.
1. Preparation and Precautionary Measures:
- Review the Safety Data Sheet (SDS) before starting any work.[2]
- Ensure a chemical fume hood is operational and available.
- Verify that an eyewash station and safety shower are readily accessible.[2]
- Prepare all necessary equipment and reagents before handling the compound.
- Don the appropriate personal protective equipment as detailed in the table above.
2. Handling the Compound:
- Conduct all manipulations of the compound within a certified chemical fume hood to ensure adequate ventilation.[3]
- Avoid the formation of dust and aerosols.[3]
- Avoid contact with skin, eyes, and clothing.[5]
- Ground all equipment when transferring the substance to prevent static discharge, especially if it is in a flammable solvent.
- Keep the container tightly closed when not in use.[4][6]
3. In Case of a Spill:
- Evacuate non-essential personnel from the area.[3]
- Ensure adequate ventilation.[3]
- Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, diatomaceous earth).
- Sweep up the absorbed material and place it into a suitable, closed container for disposal.[3][4]
- Do not let the product enter drains.[3]
4. Disposal Plan:
- Dispose of the waste material and any contaminated packaging in accordance with local, state, and federal regulations.
- All chemical waste should be collected in a designated, labeled, and sealed container.
- Contact a licensed professional waste disposal service for final disposal.[3] Do not attempt to dispose of the chemical in the regular trash or sewer system.
// Nodes
prep [label="1. Preparation\n- Review SDS\n- Verify Safety Equipment\n- Don PPE", fillcolor="#4285F4"];
handling [label="2. Handling\n- Use Fume Hood\n- Avoid Dust/Contact\n- Keep Container Closed", fillcolor="#34A853"];
spill [label="3. Spill Response\n- Evacuate Area\n- Absorb Spill\n- Collect for Disposal", fillcolor="#FBBC05", fontcolor="#202124"];
disposal [label="4. Disposal\n- Collect in Labeled Container\n- Use Licensed Disposal Service", fillcolor="#EA4335"];
end [label="End of Process", shape=ellipse, fillcolor="#5F6368"];
// Edges
prep -> handling [label="Proceed with caution"];
handling -> disposal [label="After use"];
handling -> spill [label="If spill occurs", style=dashed, color="#EA4335"];
spill -> disposal [label="Contain and collect"];
disposal -> end;
}
Caption: Workflow for safe handling and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
